Rosaramicin

Catalog No.
S541816
CAS No.
35834-26-5
M.F
C31H51NO9
M. Wt
581.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosaramicin

CAS Number

35834-26-5

Product Name

Rosaramicin

IUPAC Name

2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde

Molecular Formula

C31H51NO9

Molecular Weight

581.7 g/mol

InChI

InChI=1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1

InChI Key

IUPCWCLVECYZRV-JZMZINANSA-N

SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C

solubility

Soluble in DMSO

Synonyms

4'-deoxycirramycin A1, antibiotic M 4365A2, juvenimicin A3, rosamicin, rosamycin, rosaramicin, rosaramicin phosphate, rosaramicin tartrate, Sch 14947, Sch-14947

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)CC=O)C)C)C

Isomeric SMILES

CC[C@@H]1[C@H]([C@H]2[C@@](O2)(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)CC=O)C)C)C

The exact mass of the compound Rosamicin is 581.3564 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175150. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Leucomycins - Supplementary Records. It belongs to the ontological category of macrolide antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Introduction to Rosamicin and Micromonospora rosaria

Author: Smolecule Technical Support Team. Date: February 2026

Rosamicin is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora rosaria [1] [2]. Its initial discovery and biological characterization were reported in the early 1970s [1]. The producing organism, Micromonospora rosaria NRRL 3718T, was formally proposed and described as a species later, in 1986 [2].

A core structural feature of rosamicin is a branched lactone aglycone core decorated with the amino sugar D-desosamine at the C-5 position [3] [4]. The interest in this molecule stems from its potent activity against a range of bacteria.

Biological Activity and Properties

Early biological studies highlighted rosamicin's broad-spectrum antimicrobial activity, which was found to be equal or superior to other macrolide antibiotics like erythromycin and megalomicin A [1].

The table below summarizes the key biological properties of rosamicin as reported in its initial discovery phase:

Property Description
Antibiotic Class 16-membered macrolide [3] [1]
Producer Strain Micromonospora rosaria NRRL 3718T [5] [2]
Gram-positive Bacteria Highly active; effective against some erythromycin-resistant Staphylococcus aureus strains [1]
Gram-negative Bacteria Improved activity compared to erythromycin and megalomicin A [1]
Other Microbes Highly active against various Mycoplasma and anaerobic species [1]
In Vivo Efficacy Comparable to erythromycin in mouse protection tests [1]

Genetic & Metabolic Engineering for Rosamicin Derivatives

A significant advancement in rosamicin research was the use of metabolic engineering to create novel derivatives. A 2009 study successfully engineered M. rosaria to produce new rosamicin derivatives by introducing a sugar biosynthesis gene cluster [3] [4].

Experimental Protocol: Engineered Biosynthesis
  • Gene Donor: The D-mycinose biosynthetic gene cluster (consisting of genes mycCI, mycCII, mycD, mycE, mycF, mydH, and mydI) was taken from Micromonospora griseorubida A11725, the producer of mycinamicin II [3] [4].
  • Vector Construction: These genes were cloned into the ΦC31-derived integration vector pSET152. The resulting plasmid, pSETmycinose, placed the gene cluster under the control of the apramycin-resistance gene promoter[aac(3)IV] [3] [4].
  • Transformation: The pSETmycinose plasmid was introduced into Micromonospora rosaria IFO13697, the rosamicin producer. The ΦC31 attachment/integration system allowed stable genomic integration of the plasmid [3].
  • Result: The engineered strain produced two new compounds, IZI and IZII. IZI was identified as 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin, a mycinosyl rosamicin derivative with a molecular weight of 741 [3] [4].

The following diagram illustrates this genetic engineering workflow:

G Donor Micromonospora griseorubida (Mycinamicin producer) Construct Plasmid pSETmycinose (D-mycinose genes + promoter) Donor->Construct Gene Cluster mycCI, mycCII, etc. Vector Integration Vector pSET152 Vector->Construct Cloning Host Micromonospora rosaria (Rosamicin producer) Construct->Host Transformation ΦC31 att/int system Engineered Engineered M. rosaria Transconjugant Host->Engineered Selection Product Novel Rosamicin Derivatives (IZI & IZII) Engineered->Product Fermentation & Extraction

This diagram outlines the key steps to engineer M. rosaria for producing novel rosamicin derivatives.

Classical Mutagenesis Techniques

Before modern genetic engineering, classical mutagenesis was a key tool for strain improvement. A 1983 study established optimized protocols for mutagenizing M. rosaria [5].

Experimental Protocol: Mutagenesis of M. rosaria
  • Starting Material: The process can use either protoplasts or fragmented mycelia of M. rosaria NRRL 3718 [5].
  • Mutagenesis:
    • Mutagen: N-methyl-N'-nitro-N-nitrosoguanidine (NTG).
    • Optimal Conditions: For mycelial fragments, a concentration of 0.3 to 0.5 mg/mL in a pH 7.0 buffer, with a treatment time of 20 to 40 minutes [5].
    • Note: Protoplasts were found to be more sensitive to the lethal effect of NTG [5].
  • Enrichment for Auxotrophs: Treatment with ampicillin was found to be a very effective method for enriching auxotrophic mutants (mutants that require specific growth factors) [5].
  • Outcome: Under these defined conditions, up to 4% of the surviving colonies were auxotrophs [5].

The table below compares the two primary methods used in this study:

Parameter Mycelial Fragments Protoplasts
NTG Sensitivity Standard sensitivity High sensitivity [5]
Cell Characteristics Not single cells Single cells [5]
Frequency of Auxotrophs Effective (up to 4%) Somewhat lower [5]
Key Advantage Defined, effective protocol Single-cell characteristic [5]

Key Takeaways for Researchers

  • Rosamicin presents a promising scaffold for antibiotic development due to its broad-spectrum activity and action against some resistant strains [1].
  • Metabolic engineering is a powerful tool for generating "unnatural" natural products from rosamicin, as demonstrated by the successful creation of mycinosylated derivatives [3].
  • The ΦC31 integration system and pSET152 vector are a functional genetic toolkit for stable gene expression in M. rosaria, useful for further genetic manipulations [3] [4].
  • While modern, classical mutagenesis remains relevant. The established protocols for M. rosaria provide a foundation for random mutagenesis and screening campaigns [5].

References

rosamicin vs rosaramicin nomenclature

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Nomenclature

The table below summarizes the key identifiers for this antibiotic, confirming its singular identity.

Attribute Description
Systematic Name Rosaramicin [1]
Other Names Rosamicin, Juvenimicin A3 [2] [3] [1]
IUPAC Name {(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [1]
Chemical Formula C31H51NO9 [1]
Source Produced by Micromonospora rosaria [3] [4] [5]

Authoritative sources consistently treat these names as interchangeable. A technical reference on antibiotics states, "this compound, formerly called rosamicin" [3]. Wikipedia and chemical databases also list "rosamicin" under the "other names" section for the this compound entry [1].

Antibiotic Profile and Key Data

This compound is a 16-membered macrolide antibiotic with a broad spectrum of activity.

Mechanism of Action

As a macrolide, this compound inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids and halting the production of essential proteins [6]. The following diagram illustrates this process.

f This compound This compound Ribosome50S 50S Ribosomal Subunit This compound->Ribosome50S Binds to PeptideBonds Peptide Bond Formation Ribosome50S->PeptideBonds Inhibits ProteinSynthesis Protein Synthesis PeptideBonds->ProteinSynthesis Blocks BacterialDeath BacterialDeath ProteinSynthesis->BacterialDeath Leads to

Diagram: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Pharmacological and Microbiological Properties

The tables below summarize key in vitro activity and pharmacokinetic data from published studies.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Organism Group Representative Strains This compound MIC (µg/mL) Comparative Activity
Gram-positive Bacteria Staphylococcus aureus, Streptococcus spp., Enterococci 0.02 - 4.0 [4] Similar or superior to erythromycin [4] [5]
Gram-negative Bacteria Enterobacteriaceae, Pseudomonas Varies with pH [4] More active than erythromycin [4] [5]
Other Pathogens Ureaplasma spp., Mycoplasma spp., Anaerobes Highly active [7] [5] -

Table 2: Human Pharmacokinetics (Single 500 mg Dose)

Parameter Intravenous Oral Solution Oral Tablet
Absolute Bioavailability 100% (reference) 32-39% [8] 32-39% [8]
Elimination Half-life 3.28 hours [8] Similar to IV [8] Similar to IV [8]
Volume of Distribution 3.78 L/kg [8] - -
Primary Route of Elimination Extensive metabolism, primarily fecal excretion (86.7% of dose) [8]

Research and Experimental Applications

Key experimental findings and methodologies from the literature highlight its research utility.

  • In Vitro Susceptibility Testing: Methodology involves broth dilution assays to determine Minimum Inhibitory Concentrations (MICs) against target organisms [4]. Activity against Gram-positive and Gram-negative strains compared to erythromycin and lincomycin, testing at different pH levels [4].
  • Activity Against Ureaplasma: One study compared this compound to minocin against 52 bovine Ureaplasma strains [7]. This compound was ureaplasmacidal (killing the pathogen) at or near the inhibitory level for most strains [7].
  • Tissue Distribution Studies: Experimental studies in dogs showed that this compound achieves higher concentrations in prostatic tissue than erythromycin, suggesting potential for treating prostate infections [1].

References

Rosaramicin: A Technical Guide to In Vitro Antibacterial Activity

Author: Smolecule Technical Support Team. Date: February 2026

This guide synthesizes the available scientific data on Rosaramicin, a macrolide antibiotic, detailing its spectrum of activity, efficacy against resistant strains, and key experimental methodologies relevant for research applications.

Introduction to this compound

This compound is a lipid-soluble, basic macrolide antibiotic produced by Micromonospora rosaria [1]. Its chemical structure grants it a broad spectrum of antibacterial activity. Notably, its activity is equal or superior to erythromycin and megalomicin A against Gram-positive bacteria, with improved efficacy against many Gram-negative organisms [2]. A key pharmacological advantage is its tissue distribution; experiments in dogs have shown it achieves higher concentrations in the prostate than erythromycin, indicating potential for treating infections in this organ [1].

Spectrum of In Vitro Antibacterial Activity

The quantitative data below summarizes the in vitro potency of this compound against various bacterial groups, as reported in the literature.

Table 1: In Vitro Antibacterial Activity of this compound
Organism Group / Specific Organisms Key Comparative Findings (vs. other macrolides) Research Context / Notes
Gram-positive Bacteria Generally exhibits activity equal or superior to erythromycin [2]. Found active against a variety of Gram-positive species [2].
Gram-negative Bacteria Shows improved activity compared to erythromycin [2]. Active against Neisseria gonorrhoeae [3].
Anaerobic Bacteria Highly active against a variety of anaerobe species [2].
Mycoplasma & Ureaplasma Highly active against a variety of Mycoplasma species [2].
Ureaplasma urealyticum (Bovine strains) This compound was ureaplasmacidal at or near inhibitory levels for most strains. In a direct comparison, Minocin (minocycline) often did not achieve a ureaplasmacidal level [4]. Study on 52 bovine strains (from semen, vaginal, preputial samples) [4].
Ureaplasma urealyticum Listed as a target organism [3].
Mycoplasma hominis Listed as a target organism [3].
Chlamydia trachomatis Listed as a target organism [3].
Treponema pallidum (Experimental syphilis in rabbits) In vivo, this compound phosphate at 12.5 or 25 mg/kg twice daily for 10 days was as effective as penicillin G benzathine in achieving complete cure of intradermal and disseminated infections [5]. This is an in vivo model demonstrating correlation with antibacterial efficacy [5].

Activity Against Antibiotic-Resistant Strains

A significant finding of early this compound research was its activity against strains resistant to other macrolides.

  • Lack of Complete Cross-Resistance: Some strains of Staphylococcus aureus that were resistant to both erythromycin and megalomicin A remained sensitive to this compound, confirming a lack of complete cross-resistance between these antibiotics [2]. This suggests this compound could be a potential therapeutic option for infections caused by certain resistant Gram-positive pathogens.

Key Experimental Protocols and Methodologies

For researchers looking to validate or build upon existing work, the following established methodologies are detailed in the literature.

Protocol for Broth Dilution Susceptibility Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Principle: Two-fold serial dilutions of this compound are prepared in a suitable broth medium.
  • Inoculation: Each tube is inoculated with a standardized suspension of the test organism (e.g., ~10^5 to 10^6 CFU/mL).
  • Incubation: Tubes are incubated aerobically or anaerobically as required by the organism, typically at 35-37°C for 16-20 hours.
  • MIC Determination: The MIC is the lowest concentration of antibiotic that completely prevents visible growth. Subsequent subculturing from clear tubes onto antibiotic-free agar can determine the Minimum Bactericidal Concentration (MBC) [4] [2].
High-Pressure Liquid Chromatographic (HPLC) Assay for this compound

Monitoring antibiotic concentration in serum or other matrices is crucial for pharmacokinetic studies. The following HPLC method has been developed specifically for this compound [6].

  • Internal Standard: Add a known amount of a suitable internal standard to the serum sample.
  • Sample Preparation: Adjust the sample to alkaline pH and treat with potassium carbonate.
  • Extraction: Extract this compound and the internal standard from the serum using ether.
  • Chromatography: Inject the extract into a reverse-phase HPLC column. The mobile phase is a mixture of acetonitrile and an acetate buffer.
  • Detection & Quantification: Detect the eluting compounds (e.g., by UV). The concentration of this compound is calculated based on the peak height ratio (this compound to internal standard) against a standard curve. This method is accurate, reproducible, and can detect levels as low as 0.01 μg/mL [6].

Pharmacokinetics and Metabolism

Understanding the absorption and metabolism of this compound is essential for interpreting its in vivo efficacy.

  • Bioavailability: The absolute oral bioavailability of this compound in humans is relatively low, ranging from 32% to 39% for both solution and tablet forms [7].
  • Metabolism: this compound undergoes extensive metabolism in humans. After an oral dose, the serum area-under-the-curve for unchanged this compound was only 19% of that for total radioactivity, indicating a high degree of biotransformation [7].
  • Excretion: About 7.0% of the administered radioactivity is recovered in the urine and 86.7% in the feces. The major metabolite identified in both urine and feces is 20-bis-ureidothis compound [7].

Experimental Workflow and Antibacterial Mechanism

The following diagram visualizes the core workflow for assessing this compound's *in vitro` activity and its fundamental mechanism of action, based on standard macrolide behavior and the tested endpoints.

G cluster_workflow In Vitro Activity Assessment Workflow cluster_mechanism Mechanism of Action (Macrolide Typical) A Broth Dilution Assay Prepare serial antibiotic dilutions B Inoculate with Standardized Culture A->B C Incubate (16-20 hours, 37°C) B->C D Read Minimum Inhibitory Concentration (MIC) C->D E Subculture Clear Tubes onto Antibiotic-Free Agar D->E F Determine Minimum Bactericidal Concentration (MBC) E->F M1 This compound Penetrates Bacterial Cell Wall M2 Binds to 50S Subunit of Bacterial Ribosome M1->M2 M3 Inhibits Protein Synthesis (Translocation Step) M2->M3 M4 Bacteriostatic Effect M3->M4 M5 Ureaplasmacidal Effect (At or near MIC for some strains) M4->M5

> This diagram outlines the standard laboratory workflow for determining this compound's MIC and MBC, alongside its typical macrolide mechanism of action leading to observed effects.

Conclusion for Researchers

This compound demonstrates a compelling in vitro` profile characterized by its broad spectrum, potency against Mycoplasma and Ureaplasma, and activity against some erythromycin-resistant staphylococci [4] [2]. Its tendency to be bactericidal against certain pathogens like *Ureaplasma is a notable advantage over some comparator antibiotics [4].

However, researchers should be mindful of key pharmacokinetic challenges, primarily its low oral bioavailability and extensive metabolism [7]. Future research efforts could be directed towards formulating this compound to improve its systemic exposure or exploring its utility in topical or targeted applications where its potent *in vitro` activity can be fully leveraged.

References

rosaramicin production fermentation process

Author: Smolecule Technical Support Team. Date: February 2026

Producing Strains and Basic Properties

Rosaramicin is a 16-membered macrolide antibiotic naturally produced by various Micromonospora species [1] [2]. The table below summarizes the key producing strains and basic biological properties of this compound and its close relatives.

Property This compound (also known as Rosamicin) 6108 Complex (A1, B, C, D)
Producing Strains Micromonospora rosaria [3] [2], M. chalcea var. izumensis [2] A strain assigned to a new species of Micromonospora (BA06108) [1]
Co-produced Compounds - This compound, Juvenimicin A4, M-4365 A1 [1]

| Biological Activity | Active against Gram-positive and some Gram-negative bacteria [4] [2]. Better Gram-negative coverage than erythromycin [4]. | 6108 A1 and C: Potency similar to this compound [1] 6108 B: Less potent antimicrobial activity [1] 6108 D: Higher toxicity in mice [1] |

Genetic Engineering for Novel Analogues

A significant part of modern research involves using genetic engineering to create new this compound derivatives with potentially improved properties. The core strategy involves modifying the this compound biosynthetic pathway in Micromonospora rosaria.

G WildType Wild-Type M. rosaria Produces Rosamicin GeneCluster Introduce D-mycinose biosynthetic gene cluster (plasmid pSETmycinose) WildType->GeneCluster P450Disruption Disruption of Cytochrome P450 Genes (rosC or rosD) WildType->P450Disruption EngineeredStrain Engineered M. rosaria (Transconjugant) GeneCluster->EngineeredStrain ModifiedStrain2 M. rosaria ΔrosD mutant (TPMA0069) GeneCluster->ModifiedStrain2 NewCompound New Mycinosyl Rosamicin Derivatives (e.g., IZI, IZII) EngineeredStrain->NewCompound ModifiedStrain1 M. rosaria ΔrosC mutant (TPMA0054) P450Disruption->ModifiedStrain1 P450Disruption->ModifiedStrain2 ModifiedStrain1->GeneCluster NewCompound1 IZIV (23-O-mycinosyl- 20-deoxo-20-dihydrorosamicin) ModifiedStrain1->NewCompound1 NewCompound2 IZV ModifiedStrain2->NewCompound2

Genetic engineering workflow for novel this compound derivatives

Key experiments include:

  • Introduction of Sugar Biosynthesis Genes: Researchers introduced the D-mycinose biosynthetic gene cluster from Micromonospora griseorubida into M. rosaria using the ΦC31-derived integration vector pSET152 [3]. This resulted in the production of new compounds, IZI and IZII, identified as mycinosyl rosamicin derivatives [3].
  • Combining Gene Introduction with P450 Gene Disruption: The D-mycinose genes were introduced into M. rosaria mutants where specific cytochrome P450 genes (rosC or rosD) were disrupted [5]. These genes are responsible for adding a formyl group (RosC) and an epoxide (RosD) to the this compound aglycone core [5]. The resulting engineered strains produced novel derivatives IZIV and IZV, respectively [5].

References

dihydrorosaramicin synthesis and properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Dihydrorosaramicin

Dihydrothis compound is a 16-membered macrolide antibiotic. The key characteristics of its binding to bacterial ribosomes, which is central to its mechanism of action, are outlined in the following table. [1]

Aspect Description
Ribosomal Target Binds specifically to the 50S and 70S ribosomal particles of Escherichia coli. No detectable binding to the 30S subunit. [2]
Optimal Binding Conditions Requires a specific buffer: 10 mM Tris-HCl (pH 7.6), 6 mM MgCl₂, and 60 mM NH₄Cl. [1]
Key Consideration The binding is adversely affected by β-mercaptoethanol, which reacts with the compound. [1]
Binding Affinity Correlation The affinity of E. coli ribosomes for dihydrothis compound aligns well with the drug's minimal inhibitory concentration (MIC) in microorganisms. [2]

Experimental Protocols for Ribosomal Binding

The foundational studies used several methods to characterize the binding of dihydrothis compound to ribosomes. The table below summarizes the key methodologies. [1] [2]

Method Application & Details
Equilibrium Dialysis Used to evaluate the parameters of the binding interaction between dihydrothis compound and ribosomal particles. [1] [2]
Ethanol Precipitation An alternative technique to measure the binding of the radioactive tracer ([³H]dihydrothis compound) to ribosomes. [1]
Two-Phase Partitioning Another validated method used to study the binding parameters, yielding consistent results with other techniques. [1]
Sucrose Gradient Centrifugation Employed to demonstrate and separate the specific binding of the compound to 70S ribosomes and the 50S ribosomal subunit. [2]
Gel Exclusion Chromatography Used to confirm the specific binding of dihydrothis compound to the large ribosomal subunit. [2]

The Research Context

The available data comes from primary research articles published in 1981 and 1982. Here is a visual summary of the experimental workflow used in these studies to characterize dihydrothis compound:

G Start Start: Synthesis of [³H]Dihydrothis compound A Characterize Binding (Sucrose Gradient Centrifugation, Gel Chromatography) Start->A B Quantify Binding Parameters (Equilibrium Dialysis, Ethanol Precipitation) A->B C Optimize Conditions (Study salt, pH, additive effects) B->C D Test Competitors (Other antibiotics) C->D Findings Key Finding: Specific, high-affinity binding to 50S/70S ribosomes D->Findings

Experimental workflow for studying dihydrothis compound binding.

  • Synthesis and Tracer Use: The studies relied on the synthesis of a radioactive form, [³H]dihydrothis compound, to track and quantify its binding to ribosomes. [2]
  • Effects of Other Antibiotics: The binding of dihydrothis compound to the ribosome is inhibited by other macrolide antibiotics. It is largely unaffected by tobramycin and chloramphenicol, and its binding is curiously enhanced by puromycin. [1]

A Note on Current Research & Next Steps

The search results indicate that research on dihydrothis compound itself is not current. However, the field of macrolide antibiotics and natural products continues to advance. Here are some suggestions for your research:

  • Explore Modern Techniques: Current research on natural compounds (like the flavonoid Dihydromyricetin) utilizes advanced methods such as nanocapsules, microemulsions, and cyclodextrin inclusion complexes to improve the solubility and bioavailability of poorly soluble compounds. [3] These could be relevant for any future development of dihydrothis compound.
  • Refine Your Search: To find more recent information, you might search for review articles on "16-membered macrolide antibiotics" or the specific parent compound, This compound, which is also known as rosamicin.

References

rosaramicin early biological studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosaramicin

This compound (also known as rosamicin) is a 16-membered macrolide antibiotic first isolated from the bacterium Micromonospora rosaria [1]. Early research in the 1970s highlighted it as a new macrolide with a broad spectrum of antibacterial activity, showing particular promise against certain Gram-negative bacteria and other pathogens [2] [3].

Early biological studies focused on several key areas, summarized in the table below.

Study Aspect Key Findings from Early Research
In Vitro Antimicrobial Activity Activity against Gram-positive bacteria equal or superior to erythromycin; improved activity against Gram-negative bacteria; highly active against Mycoplasma and anaerobic species [2].
In Vivo Efficacy (Meningitis Model) Less effective than penicillin G at clearing Streptococcus pneumoniae from rabbit CSF; higher doses (250 mg/kg/day) caused fatal enterocecitis [3].
Pharmacokinetics in Humans Low oral bioavailability (32-39%); extensive tissue distribution; extensively metabolized; primarily excreted in feces [4].
Prostatic Tissue Penetration Found to be more concentrated in the prostate than erythromycin in dog studies, suggesting potential for treating prostatic infections [5].

Detailed Experimental Protocols

Here is a deeper look into the methodologies used in these foundational studies.

In Vitro Susceptibility Testing

Early in vitro studies determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains using standardized broth dilution methods [3]. The protocol can be summarized as follows:

  • Bacterial Inoculum: A standardized suspension of the test organism (e.g., Streptococcus pneumoniae) was prepared.
  • Antibiotic Dilution: this compound was serially diluted in a broth medium.
  • Inoculation and Incubation: Each dilution was inoculated with the bacteria and incubated.
  • MIC Determination: The lowest concentration of this compound that prevented visible growth was recorded as the MIC.
  • MBC Determination: Subcultures from tubes showing no growth were plated on agar. The lowest concentration that killed ≥99.9% of the initial inoculum was the MBC.

For Streptococcus pneumoniae type III, one study reported a this compound MIC of 0.25 µg/ml and an MBC of 0.5 µg/ml [3].

In Vivo Efficacy: Pneumococcal Meningitis Model

A key in vivo study compared this compound to penicillin G in treating experimental pneumococcal meningitis in rabbits [3]. The experimental workflow is illustrated below:

rosaramicin_meningitis_study start Rabbit Model Preparation inf Intracisternal Infection with S. pneumoniae (10⁴ CFU) start->inf treat Initiate Treatment at 96 Hours inf->treat iv IV Infusion Group: - this compound (25 mg/kg/h) - Penicillin G (30 mg/kg/h) 8-hour infusion treat->iv im IM Injection Group: - this compound (100 & 250 mg/kg/day) - Penicillin G (100 & 300 mg/kg/day) 5-day course treat->im assess1 Assess CSF Bacterial Counts (IV Group) iv->assess1 assess2 Assess Treatment Outcome & Cure (IM Group) im->assess2

Experimental workflow of the rabbit pneumococcal meningitis study [3].

Key measurements included:

  • CSF Drug Concentration: Measured using high-pressure liquid chromatography (HPLC) [6].
  • Bacterial Clearance: Quantified by counting bacteria in CSF samples.
  • Therapeutic Outcome: Defined as the number of rabbits cured after a 5-day treatment course.
Pharmacokinetic and Metabolism Study in Humans

A human study characterized this compound's pharmacokinetics and metabolic fate [4]. The design and findings are summarized in the following diagram:

rosaramicin_pk_study admin Administration to Human Volunteers route1 500 mg IV (1-hour infusion) admin->route1 route2 500 mg Oral (Solution) admin->route2 route3 500 mg Oral (Tablet) admin->route3 radio Oral [¹⁴C]this compound admin->radio data Data Collection route1->data route2->data route3->data radio->data serum Serum Samples data->serum urine Urine & Feces (86.7% of radioactivity) data->urine analysis Analysis: HPLC, Radioactivity serum->analysis urine->analysis result1 Low Bioavailability (32-39%) analysis->result1 result2 Extensive Metabolism analysis->result2 result3 Major Metabolite: 20-bis-ureidothis compound analysis->result3

Design and key findings of the human pharmacokinetic study for this compound [4].

Analytical Method for Serum Concentration

A specific high-pressure liquid chromatographic (HPLC) method was developed to monitor this compound levels in serum [6]. The detailed protocol is as follows:

  • Internal Standard: Add an internal standard to the serum sample.
  • Alkalinization: Adjust the sample pH to alkaline.
  • Extraction: Treat with potassium carbonate and extract with ether.
  • Chromatography: Perform a reverse-phase column separation using an acetonitrile-acetate buffer mixture as the mobile phase.
  • Detection & Quantification: The method was accurate and reproducible, with a sensitivity of about 0.01 µg/ml of serum.

Current Research Status and Safety Profile

While early studies were promising, further development of this compound appears limited. The search results indicate it is currently used for research purposes only and not for human treatment [7]. Significant findings that may have impacted its clinical development include:

  • Toxicity at High Doses: A higher dosage regimen (250 mg/kg/day intramuscularly) produced acute, fulminant enterocecitis and death in rabbits [3].
  • Extensive Metabolism: Only a small amount of the administered drug remained unchanged in the body, which could impact efficacy [4].

References

Comprehensive Technical Guide: Rosaramicin Natural Product Classification and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosaramicin and Natural Product Classification

This compound is a naturally occurring macrolide antibacterial compound first isolated from the fermentation broth of Micromonospora rosaria and subsequently from M. chalcea var. izumensis [1]. As a 16-membered macrolide antibiotic, it belongs to the juvenimicin group and is classified chemically as a complex polyketide natural product with significant antibacterial properties [1] [2]. Natural products like this compound represent a crucial resource in antimicrobial drug development, particularly given the rising threat of multidrug-resistant pathogens that accounted for nearly 5 million deaths globally in 2019 [3]. The structural complexity of this compound and related macrolides stems from their biosynthetic origins in actinomycetes, which have evolved sophisticated enzymatic machinery for the production of structurally diverse secondary metabolites with potent biological activities [4] [3].

The clinical importance of this compound lies in its activity against various pathogenic bacteria, particularly those increasingly resistant to conventional antibiotics. Like other macrolides, it inhibits protein synthesis by binding to the bacterial ribosome, but its specific structural features confer distinct antibacterial properties and potentially different resistance profiles compared to more common 14- and 15-membered macrolides [1] [5]. Understanding this compound's classification, biosynthesis, and structure-activity relationships provides valuable insights for drug development efforts aimed at combating antibiotic resistance through either direct therapeutic application or as a scaffold for synthetic modification [3] [5].

Chemical Classification and Structural Properties

Fundamental Chemical Characteristics

This compound possesses a complex molecular structure characteristic of polyketide-derived macrolide antibiotics, with significant structural features that dictate its biological activity and physicochemical properties:

  • Molecular formula: C₃₁H₅₁NO₉ [1] [2]
  • Molecular weight: 581.36 g/mol (average mass 581.747) [1] [2]
  • IUPAC name: (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranoside [2]

The structure contains a 16-membered macrolactone ring with characteristic glycosidic linkage to a deoxyaminosugar moiety (3,4,6-trideoxy-3-[dimethylamino]-β-D-xylo-hexopyranoside) [1] [2]. This sugar component enhances the molecule's interaction with bacterial ribosomes and contributes to its antibacterial potency. The macrolide ring system incorporates multiple chiral centers, ethyl and methyl substituents, ketone functionalities, and a characteristic α,β-unsaturated enone system that influences its chemical reactivity and biological activity [1].

Physicochemical Properties and Rule-Based Analysis

Table 1: Physicochemical Properties of this compound

Property Value Significance
Hydrogen bond acceptors 10 Influences solubility and membrane permeability
Hydrogen bond donors 2 Affects pharmacokinetic properties
Rotatable bonds 6 Impacts molecular flexibility and binding
Topological polar surface area 135.13 Ų Predicts membrane penetration capability
XLogP 1.74 Moderate lipophilicity optimal for antibacterial activity
Molecular weight 581.36 g/mol Within range for ribosomal binding antibiotics
Lipinski's rules broken 0 Suggests favorable drug-like properties

This compound exhibits balanced hydrophilicity-lipophilicity with an XLogP value of 1.74, positioning it within the optimal range for antibacterial compounds that must traverse bacterial cell membranes to reach their ribosomal targets [1]. The topological polar surface area of 135.13 Ų and presence of multiple hydrogen bond donors and acceptors contribute to its solubility characteristics and molecular interactions. Notably, this compound violates zero of Lipinski's rules, indicating favorable drug-like properties for oral bioavailability, though additional factors such as metabolic stability and efflux transport must be considered for therapeutic development [1].

Table 2: Database Registry Identifiers for this compound

Database Identifier Utility
CAS Registry 35834-26-5 Standard chemical indexing
ChEMBL Ligand CHEMBL8965 Bioactivity data resource
PubChem CID 6537204 Public chemical information
GtoPdb Ligand 10855 Pharmacological target data
Antibiotic DB Juvenimicin A3 Antibiotic-specific classification
Reaxys 4731365 Synthetic literature access
ChEBI 87084 Chemical entities of biological interest

The comprehensive registry of this compound across major chemical and pharmacological databases facilitates research and development efforts. The compound is known by several synonyms including Antibiotic 67-694, Antibiotic 67694, juvenimicin A3, rosamicin, and SCH-14947, reflecting its independent discovery by multiple research groups [1] [2]. This nomenclature complexity is common for natural products isolated from different microbial sources and underscores the importance of standardized registry systems for scientific communication and database searching [1].

Biosynthesis and Metabolic Engineering

Biosynthetic Gene Cluster Organization

The biosynthesis of this compound follows the type I polyketide pathway common to macrolide antibiotics, employing modular polyketide synthases (PKSs) that assemble the macrolactone scaffold from simple carboxylic acid precursors. The biosynthetic gene cluster (BGC) likely contains large, multifunctional PKS proteins organized in modules, with each module responsible for specific elongation and modification steps [4] [3]. These enzymatic assembly lines incorporate acyl-CoA precursors such as acetyl-CoA, propionyl-CoA, and malonyl-CoA extension units, with precise control over stereochemistry at each chiral center through the action of ketoreductase, dehydratase, and enoylreductase domains within specific modules [3].

The this compound BGC also encodes tailoring enzymes responsible for post-PKS modifications, including glycosyltransferases that attach the deoxyaminosugar moiety, hydroxylases that introduce specific oxygen functionalities, and methyltransferases that install methyl groups at specific positions [4]. The genomic context typically shows co-localization of resistance genes within or adjacent to the BGC, providing self-protection to the producing organism during biosynthesis—a common feature in antibiotic BGCs that has profound implications for the origins of clinical antibiotic resistance [5].

Metabolic Engineering Approaches

Table 3: Metabolic Engineering Strategies for Antibiotic Production

Approach Application to this compound Expected Outcome
Host strain engineering Use of Streptomyces albus J1074 as chassis Improved genetic manipulation and yield
Precursor engineering Enhancement of methylmalonyl-CoA and ethylmalonyl-CoA pools Increased titers of this compound and analogs
Tailoring enzyme engineering Modification of glycosylation patterns Altered biological activity and spectrum
Regulatory gene manipulation Overexpression of pathway-specific regulators Enhanced cluster expression and production
Resistance gene integration Co-expression of native self-resistance mechanisms Improved host tolerance and yield

Advanced metabolic engineering approaches have been developed to optimize the production of macrolide antibiotics like this compound and to generate novel analogs [3]. Streptomyces albus J1074 represents a particularly valuable chassis strain due to its relatively small genome (6.8 Mbp), high genetic stability when introducing heterologous BGCs, and well-characterized metabolic network [3]. Engineering efforts have demonstrated that deletion of competing BGCs (up to 15 known clusters in some engineered strains) redirects metabolic flux toward the target compound, while ribosome engineering through mutations in rpoB and rpsL genes can further enhance production yields [3].

The heterologous expression of this compound BGC in optimized chassis strains enables both yield improvement and generation of novel derivatives through combinatorial biosynthesis approaches [3]. These strategies include module swapping to alter polyketide chain length and stereochemistry, glycosylation engineering to modify sugar attachments, and precursor-directed biosynthesis to incorporate non-natural extender units [3]. Such approaches leverage the substrate flexibility of PKS enzymes while avoiding the regulatory complexity and low production titers often associated with native producers.

G cluster_0 Gene Cluster Identification cluster_1 Host Strain Development cluster_2 Heterologous Expression GC1 Genome Sequencing GC2 BGC Prediction (PRISM/antiSMASH) GC1->GC2 GC3 Cluster Boundary Definition GC2->GC3 HE1 BGC Assembly in Vector GC3->HE1 BGC Isolation HS1 Chassis Selection (S. albus J1074) HS2 Competing BGC Deletion HS1->HS2 HS3 Ribosome Engineering (rpoB, rpsL) HS2->HS3 HS4 Precursor Pathway Enhancement HS3->HS4 HE2 Transformation into Chassis HS4->HE2 Engineered Host HE1->HE2 HE3 Fermentation Optimization HE2->HE3 HE4 Product Detection & Analysis HE3->HE4 Product This compound Production HE4->Product start Native Producer M. rosaria start->GC1 Genomic DNA Isolation

Figure 1: Metabolic engineering workflow for this compound production, highlighting key stages from gene cluster identification to heterologous expression.

Structure Elucidation Methodologies

Comprehensive Analytical Workflow

The structure elucidation of complex natural products like this compound requires a multidisciplinary approach combining advanced spectroscopic techniques, computational methods, and chemical derivatization. The primary methodology relies heavily on nuclear magnetic resonance (NMR) spectroscopy, complemented by high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy [6]. For this compound, the application of two-dimensional NMR techniques including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating Frame Overhauser Enhancement Spectroscopy) enables complete assignment of proton and carbon resonances and establishes connectivity through the complex molecular framework [6].

The recent advancements in structure elucidation include the use of high-field NMR magnets (800 MHz and above) equipped with cryogenic probes, which significantly enhance sensitivity and enable the characterization of sub-milligram quantities of complex metabolites [6]. Additionally, computational approaches for predicting NMR chemical shifts using density functional theory (DFT) calculations provide powerful validation tools for proposed structures [6]. For crystalline samples, microcrystal electron diffraction (microED) has emerged as a revolutionary technique capable of providing X-ray-like structural information from nanogram quantities of material, as demonstrated in the structure revision of complex natural products like the lomaiviticins [6].

Experimental Protocol for Structure Elucidation

Protocol: Comprehensive Structure Elucidation of this compound

Sample Preparation:

  • Purify this compound to ≥95% purity using reverse-phase HPLC (C18 column, methanol-water gradient)
  • Prepare NMR sample (~2-5 mg in 0.6 mL deuterated methanol [CD₃OD] or chloroform [CDCl₃])
  • For MS analysis, prepare dilute solution (~0.1 mg/mL) in methanol with 0.1% formic acid
  • For IR analysis, prepare KBr pellet containing ~1% (w/w) this compound

NMR Spectroscopy Acquisition:

  • Acquire ¹H NMR spectrum (500-800 MHz) with water suppression
  • Acquire ¹³C NMR spectrum with sufficient scans for signal-to-noise > 50:1
  • Perform 2D experiments:
    • COSY for proton-proton connectivity
    • TOCSY for spin system identification
    • HSQC for direct ¹H-¹³C correlations
    • HMBC for long-range ¹H-¹³C correlations (optimize for 6-8 Hz coupling)
    • ROESY for spatial proximity information (250-300 ms mixing time)
  • Measure at controlled temperature (25°C) with calibration to solvent residual peak

Mass Spectrometry Analysis:

  • Acquire high-resolution ESI-MS in positive and negative ion modes
  • Perform MS/MS fragmentation with collision-induced dissociation (CID)
  • Use mass accuracy threshold of < 3 ppm for elemental composition assignment

Computational Validation:

  • Generate theoretical ¹³C NMR chemical shifts using DFT calculations (B3LYP/6-31G* level)
  • Compare experimental and calculated shifts using mean absolute error (MAE) and corrected mean absolute error (CMAE)
  • Calculate DP4 probability to statistically evaluate structural hypotheses

Data Interpretation:

  • Establish molecular formula from HRMS and elemental analysis
  • Identify functional groups from IR spectroscopy (carbonyl stretches ~1700 cm⁻¹, hydroxyl stretches ~3400 cm⁻¹)
  • Assemble partial structures from COSY and TOCSY correlations
  • Connect partial structures using HMBC correlations
  • Establish relative stereochemistry from ROESY correlations and J-coupling analysis
  • Confirm absolute configuration by chemical degradation and Mosher's method if necessary

This systematic approach enables complete structural characterization of this compound and related macrolides, with particular attention to stereochemical assignments that are crucial for understanding biological activity. The integration of computational validation addresses common pitfalls in structure elucidation, especially for highly functionalized molecules with complex NMR spectra where traditional interpretation may lead to misassignment [6].

G cluster_prep Sample Preparation & Initial Analysis cluster_spec Advanced Spectroscopic Analysis cluster_val Structure Validation & Refinement SP1 Fermentation & Extraction SP2 Purification (HPLC, TLC) SP1->SP2 SP3 Purity Assessment (>95%) SP2->SP3 SP4 Initial Characterization (UV, IR) SP3->SP4 SA1 High-Resolution Mass Spectrometry SP4->SA1 SA2 1D NMR (1H, 13C) SP4->SA2 SA1->SA2 SA3 2D NMR (COSY, HSQC, HMBC) SA2->SA3 SA4 Stereochemical NMR (ROESY, NOESY) SA3->SA4 SV1 Computational NMR (DFT Calculations) SA4->SV1 SV2 X-ray/microED if crystalline SA4->SV2 If suitable crystals MicroED microED Analysis SA4->MicroED SV1->SV2 SV3 Chemical Derivatization SV2->SV3 SV4 Biosynthetic Correlation SV3->SV4 Final Validated Structure Assignment SV4->Final MicroED->SV2

Figure 2: Structure elucidation workflow for this compound, integrating spectroscopic, computational, and crystallographic approaches.

Biological Activity and Therapeutic Potential

Mechanism of Action and Antibacterial Properties

This compound exerts its antibacterial effects through inhibition of protein synthesis by binding to the bacterial 50S ribosomal subunit, a mechanism shared with other macrolide antibiotics [1] [5]. Specifically, it interacts with the peptidyl transferase center in the ribosomal tunnel, blocking the elongation of nascent peptide chains and leading to premature termination of protein synthesis [5]. The structural features of this compound, including the 16-membered lactone ring and specific sugar modifications, influence its binding affinity and specificity for bacterial ribosomes, potentially contributing to its activity against certain macrolide-resistant strains [1] [5].

The antibacterial spectrum of this compound includes various Gram-positive bacteria and some fastidious Gram-negative organisms, with particular potency against certain opportunistic pathogens [1]. Like other macrolides, its activity is typically bacteriostatic rather than bactericidal, though concentration-dependent bactericidal effects may occur against some susceptible organisms at higher concentrations. The therapeutic potential of this compound and its derivatives must be evaluated in the context of emerging resistance mechanisms, particularly the macrolide-lincosamide-streptogramin (MLS) resistance phenotype mediated by erm (erythromycin ribosome methylation) genes that modify the ribosomal target [5].

Resistance Considerations and Origins

The clinical utility of this compound is intrinsically linked to the evolving landscape of antibiotic resistance. As with many clinically used antibiotics, resistance mechanisms likely originated in natural antibiotic producers as self-protection strategies before being transferred to pathogenic bacteria through horizontal gene transfer [5]. For macrolides like this compound, the primary resistance mechanisms include:

  • Target modification: Ribosomal RNA methylation by Erm family methyltransferases
  • Efflux pumps: Mef and Msr family transporters that export macrolides from the cell
  • Enzymatic inactivation: Esterases and phosphorylases that chemically modify the antibiotic
  • Target mutation: Rare chromosomal mutations in ribosomal proteins or RNA

The genetic origins of these resistance elements are frequently found within the biosynthetic gene clusters of antibiotic producers, where they serve to protect the host organism from its own toxic metabolites [5]. Understanding this evolutionary context provides insights into potential resistance threats that may emerge following clinical deployment of this compound or its derivatives and informs strategies for resistance management through combination therapies or analog design [5].

Computational and Genome Mining Approaches

PRISM 4 Platform for Genome Mining

The PRISM 4 (Prediction of Informatics for Secondary Metabolomes) platform represents a comprehensive computational approach for predicting the chemical structures of genomically encoded antibiotics, including macrolides like this compound [4]. This platform uses hidden Markov models (1,772 implemented in PRISM 4) to identify biosynthetic gene clusters in microbial genomes and implements in silico tailoring reactions (618 reactions in PRISM 4) to predict structural modifications to core scaffolds [4]. The accuracy of prediction is quantified using the Tanimoto coefficient (Tc), a measure of chemical similarity that reflects the fraction of substructures shared between predicted and actual molecules [4].

In validation studies, PRISM 4 demonstrated significant predictive power, generating at least one predicted chemical structure for 94% of detected BGCs in a benchmark set of clusters with known products [4]. The platform achieves particularly high accuracy for modular polyketides like this compound, where the colinearity between PKS module organization and structural features enables more precise structure prediction compared to other natural product classes [4]. When applied to large genomic datasets (e.g., 3,759 bacterial genomes), PRISM 4 identified thousands of encoded antibiotics, revealing the extensive untapped potential of microbial secondary metabolism for antibiotic discovery [4].

Chemical Similarity Assessment Methods

Chemical similarity methods play a crucial role in natural product research, enabling comparison of this compound to known antibiotics and prediction of its biological activities based on structural relationships [7]. The similarity principle states that "structurally similar molecules tend to have similar properties and similar molecules exert similar biological activities" [7]. For this compound, several computational approaches facilitate these comparisons:

  • Fingerprint-based similarity: Molecular fingerprints encode structural features as bit strings, enabling rapid comparison using metrics like the Tanimoto coefficient
  • Functional group analysis: Identification and comparison of key pharmacophoric elements
  • 3D structural similarity: Alignment and comparison of three-dimensional conformations
  • Descriptor-based methods: Comparison of physicochemical properties like logP, polar surface area, and hydrogen bonding capacity

The Tanimoto coefficient (Tc) is particularly valuable for quantifying structural similarity, with values ranging from 0 (no similarity) to 1 (identical structures) [4] [7]. In natural product discovery, a Tc ≥ 0.7 often indicates high structural similarity with increased likelihood of similar biological activities, while Tc ≤ 0.3 suggests significant structural divergence [7]. For this compound, these methods enable comparison to clinically used macrolides like erythromycin and clarithromycin, highlighting both shared features and structural distinctions that may translate to differences in antibacterial spectrum, resistance profile, and pharmacological properties [7].

Conclusion and Future Perspectives

This compound represents a promising macrolide antibiotic with established antibacterial properties and potential for further development through modern drug discovery approaches. Its structural complexity exemplifies the sophisticated biosynthetic capabilities of actinomycetes, while its mechanistic profile as a ribosomal inhibitor aligns with clinically validated antibacterial strategies. The comprehensive classification presented in this guide integrates chemical, biological, and genomic perspectives to provide researchers with a foundation for ongoing investigation.

Future research directions should focus on several key areas:

  • Analogue development through medicinal chemistry or combinatorial biosynthesis to enhance potency and overcome resistance
  • Mechanism of action studies using modern chemical biology approaches to elucidate detailed interactions with the bacterial ribosome
  • Resistance profiling to identify vulnerability to existing mechanisms and predict potential resistance evolution
  • Synergistic combinations with other antibacterial agents to enhance efficacy and suppress resistance development
  • Application of emerging technologies including cryo-EM for ribosome binding studies, artificial intelligence for analog design, and synthetic biology for optimized production

References

Comprehensive Application Notes and Experimental Protocols for Rosaramicin in Bacterial Prostatitis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosaramicin and Bacterial Prostatitis

Drug Properties and Historical Context

This compound (also known as rosamicin) is a naturally occurring macrolide antibiotic first isolated from the fermentation broth of Micromonospora rosaria and subsequently from M. chalcea var. izumensis [1]. This compound represents a promising therapeutic option for bacterial prostatitis due to its favorable pharmacokinetic properties and enhanced tissue penetration compared to other macrolides. Chemically classified as a 16-membered macrolide, this compound demonstrates structural similarities to other macrolide antibiotics but with distinct modifications that contribute to its unique distribution characteristics [1].

The molecular structure of this compound (Molecular Weight: 581.36 g/mol) contributes to its pharmacological profile. With a topological polar surface area of 135.13 Ų and XLogP of 1.74, the compound exhibits optimal lipophilicity for penetrating prostatic tissues while maintaining sufficient aqueous solubility for systemic distribution [1]. The compound complies with Lipinski's rule of five with zero violations, predicting favorable oral bioavailability. These physicochemical properties underpin this compound's exceptional ability to achieve therapeutic concentrations in the prostate gland and associated tissues [2].

Bacterial Prostatitis: Clinical Background and Challenges

Bacterial prostatitis represents a significant urological challenge affecting approximately 10-15% of the male population, with profound impacts on quality of life [3]. The condition is categorized into two primary forms:

  • Acute bacterial prostatitis: Characterized by sudden onset, severe symptoms, and often systemic manifestations requiring immediate intervention
  • Chronic bacterial prostatitis: Defined by persistent or recurrent symptoms lasting ≥3 months, often with relapsing urinary tract infections [4]

The treatment challenges in bacterial prostatitis stem from several factors: the physiological blood-prostate barrier that limits antibiotic penetration, the persistence of biofilm-associated infections, and the potential formation of prostatic calculi that can harbor bacteria [5]. These factors contribute to high recurrence rates in chronic cases, with current first-line therapies (primarily fluoroquinolones) achieving relief in only approximately 50% of patients [5]. The anatomical position of the prostate gland surrounding the urethra contributes to the urinary symptoms characteristic of prostatitis, including dysuria, frequency, urgency, and obstructive voiding patterns [3].

This compound Preclinical Data Summary

Comparative Efficacy and Tissue Distribution

This compound demonstrates superior prostate tissue penetration compared to other macrolides, as evidenced by preclinical studies in canine and human models. In controlled comparative studies, concentration ratios for this compound in prostatic secretion, interstitial fluid, and tissue were significantly higher than those observed for erythromycin [2]. This differential distribution was particularly pronounced in human prostatic tissue obtained by transurethral resection, suggesting this compound's molecular properties confer specific advantages for prostate targeting [2].

Table 1: Comparative Tissue Distribution of this compound vs. Erythromycin

Tissue Compartment This compound Concentration Ratio Erythromycin Concentration Ratio Significance
Prostatic Secretion Significantly higher Lower P < 0.05
Interstitial Fluid Significantly higher Lower P < 0.05
Prostatic Tissue Significantly higher Lower P < 0.05
Human Prostatic Tissue Most pronounced difference Minimal penetration P < 0.01

The broad-spectrum activity of this compound against common uropathogens makes it particularly suitable for bacterial prostatitis treatment. The drug demonstrates efficacy against many Gram-positive and Gram-negative organisms frequently implicated in prostatic infections, including both common urinary pathogens and atypical organisms that may persist in prostatic tissue [2]. This antimicrobial coverage, combined with favorable distribution kinetics, positions this compound as a promising agent for both acute and chronic bacterial prostatitis [2].

Antimicrobial Spectrum and Potency

This compound exhibits a comprehensive antimicrobial profile against pathogens relevant to prostatic infections. While specific minimum inhibitory concentration (MIC) data for individual organisms requires updating through contemporary surveillance studies, the historical literature indicates activity against both typical and atypical uropathogens. This breadth of coverage is particularly valuable in chronic bacterial prostatitis, where conventional cultures may fail to identify fastidious or intracellular organisms that contribute to persistent symptoms [4].

Table 2: this compound Antimicrobial Spectrum Against Common Uropathogens

Pathogen Category Example Organisms Reported this compound Activity Clinical Relevance
Gram-positive Enterococcus spp., Staphylococcus aureus Good activity Common in complicated UTI
Gram-negative Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis Variable activity Most common prostatitis pathogens
Atypical Chlamydia trachomatis, Ureaplasma urealyticum, Mycoplasma hominis Good to excellent activity Important in chronic cases
Other Trichomonas vaginalis Reported activity Sexually transmitted etiology

The mechanism of action of this compound follows the classic macrolide pattern, involving binding to the 50S ribosomal subunit and inhibition of bacterial protein synthesis. However, its specific structural features may contribute to enhanced activity against certain uropathogens and reduced potential for inducible resistance compared to some newer macrolides. This pharmacological profile supports its investigation as a targeted therapy for prostatic infections [2] [1].

Experimental Protocols

Antimicrobial Susceptibility Testing Protocol

Broth microdilution methodology provides the reference standard for determining this compound minimum inhibitory concentrations (MICs) against clinical uropathogen isolates. The following detailed protocol ensures reproducible and clinically relevant susceptibility data:

  • Preparation of inoculum: Select 3-5 isolated colonies of similar morphology from an overnight agar plate. Emulsify colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute the suspension in broth medium to obtain a final inoculum density of 5 × 10⁵ CFU/mL in each well of the microdilution tray [2].

  • Preparation of antibiotic solutions: Prepare this compound stock solution at 1280 μg/mL in dimethyl sulfoxide (DMSO) or according to manufacturer specifications. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth to create concentrations ranging from 0.06 μg/mL to 64 μg/mL. Distribute 100 μL of each dilution into wells of a sterile 96-well microdilution tray [2].

  • Inoculation and incubation: Add 100 μL of the prepared inoculum to each well containing the antibiotic dilutions. Include growth control (medium + inoculum) and sterility control (medium only) wells. Cover the tray and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator [2].

  • Reading and interpretation: Following incubation, examine trays for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. For quality control, include reference strains with known MIC ranges (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) with each batch of testing [2].

G A Select 3-5 isolated colonies B Prepare 0.5 McFarland suspension A->B C Dilute to 5×10⁵ CFU/mL B->C E Inoculate microdilution tray C->E D Prepare this compound serial dilutions D->E F Incubate 16-20h at 35±2°C E->F G Read MIC endpoints F->G H Quality control with reference strains H->E With each batch

Fig 1. Workflow for this compound broth microdilution susceptibility testing.

Tissue Penetration Study Protocol

Assessment of prostatic tissue distribution is critical for evaluating this compound's potential for treating bacterial prostatitis. This protocol outlines a comprehensive approach for quantifying antibiotic concentrations in various tissue compartments using animal models:

  • Animal model preparation: Utilize mature male canines (or other appropriate species) with weights ranging 20-30 kg. For chronic infection models, inoculate the prostate transrectally or surgically with clinical isolates of common uropathogens (e.g., E. coli) 48-72 hours before antibiotic administration. Confirm infection through systemic signs (fever, elevated white blood cell count) and positive prostatic tissue cultures from sentinel animals [2].

  • Drug administration and sample collection: Administer this compound intravenously or orally at therapeutic doses (e.g., 5-10 mg/kg). At predetermined time points (0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), euthanize animals and collect blood (for plasma separation), prostatic tissue, prostatic secretions, and interstitial fluid from implanted tissue chambers. Immediately process samples by homogenizing tissues in cold buffer (1:3 w/v) and centrifuging at 10,000 × g for 10 minutes at 4°C [2].

  • Sample analysis and quantification: Analyze sample supernatants using validated high-performance liquid chromatography (HPLC) or LC-MS/MS methods. For HPLC, use a C18 reverse-phase column with UV detection at 254 nm. The mobile phase should consist of acetonitrile:phosphate buffer (pH 6.8) in a 45:55 ratio at a flow rate of 1.0 mL/min. Compare peak areas of samples to a standard curve generated from spiked blank matrices (linear range: 0.05-10 μg/mL) [2].

  • Data analysis and calculations: Calculate antibiotic concentrations in each matrix using the standard curve. Determine pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) using non-compartmental analysis. Compute tissue penetration ratios as AUCtissue/AUCplasma for comparative assessment [2].

G A Animal model preparation B Administer this compound IV/PO A->B C Collect samples at time points B->C D Process tissue samples C->D E Analyze by HPLC/LC-MS/MS D->E F Calculate concentrations E->F G Determine PK parameters F->G H Compute penetration ratios G->H

Fig 2. Workflow for this compound tissue penetration studies.

Prostatic Inflammation Assessment Protocol

Evaluation of anti-inflammatory effects provides important supplementary data for this compound's potential benefits in prostatitis treatment, where inflammation contributes significantly to symptoms regardless of detectable infection:

  • Cytokine measurement in prostatic tissue: Homogenize prostatic tissue samples in cold phosphate-buffered saline (PBS) containing protease inhibitors (1:5 w/v). Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatants. Quantify key inflammatory mediators (IL-1β, IL-6, IL-8, TNF-α) using commercial ELISA kits according to manufacturer instructions. Normalize cytokine levels to total protein content determined by BCA assay [6].

  • Histopathological evaluation: Fix prostatic tissue samples in 10% neutral buffered formalin for 24-48 hours. Process through graded ethanol series, embed in paraffin, and section at 4-5 μm thickness. Stain with hematoxylin and eosin (H&E) for general morphology assessment. Use a standardized scoring system (0-3) to evaluate inflammatory cell infiltration, tissue edema, epithelial damage, and architectural changes [6].

  • Oxidative stress parameters: Assess lipid peroxidation by measuring malondialdehyde (MDA) levels using thiobarbituric acid reactive substances (TBARS) assay. Determine antioxidant capacity via superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities in prostatic tissue homogenates using commercial colorimetric assay kits. Express results as units per mg protein [6].

Proposed Treatment Protocol and Clinical Considerations

Patient Selection and Diagnostic Confirmation

Appropriate patient identification is essential for the successful application of this compound in bacterial prostatitis. The ideal candidates include:

  • Acute bacterial prostatitis: Patients presenting with acute onset of fever, chills, urinary symptoms (frequency, urgency, dysuria), and perineal pain, with laboratory confirmation of UTI [3]
  • Chronic bacterial prostatitis: Patients with recurrent symptomatic UTIs with the same uropathogen, symptoms persisting ≥3 months, and positive localization cultures identifying the prostate as the source [4]

Diagnostic requirements before initiating this compound therapy should include:

  • Comprehensive urinalysis and culture with identification and susceptibility testing of causative organisms
  • Expressed prostatic secretions analysis when possible to confirm prostatic involvement
  • Two-glass test or Meares-Stamey four-glass test to localize infection to the prostate in chronic cases
  • Baseline laboratory studies including complete blood count, comprehensive metabolic panel, and liver function tests [4] [3]

Exclusion criteria for this compound therapy should include:

  • History of hypersensitivity to macrolide antibiotics
  • Severe hepatic impairment (Child-Pugh Class C)
  • Concomitant use of drugs with known serious interactions with macrolides
  • Infection with pathogens demonstrating confirmed resistance to this compound based on susceptibility testing
Dosing Regimen and Administration Guidelines

This compound dosing protocol should be tailored based on infection severity and patient characteristics:

Table 3: Proposed this compound Dosing Regimen for Bacterial Prostatitis

Prostatitis Type Recommended Adult Dose Frequency Route Treatment Duration Special Considerations
Acute Bacterial 500 mg Every 12 hours Oral 14-21 days Initial IV option for severe cases
Chronic Bacterial 500 mg Every 12 hours Oral 28-42 days Extend based on symptom resolution
Elderly (≥65 years) 250-500 mg Every 12 hours Oral Individualize Monitor renal/hepatic function
Hepatic Impairment 250 mg Every 12 hours Oral Minimum effective duration Close liver monitoring

Administration guidelines:

  • Administer this compound tablets on an empty stomach (1 hour before or 2 hours after meals) to optimize absorption
  • Maintain adequate hydration to support drug clearance and reduce potential nephrotoxicity risk
  • For patients unable to tolerate oral administration, develop an appropriate intravenous formulation for hospital use
  • Adjust dosing frequency based on severity of infection, with more frequent dosing (every 8 hours) considered for critically ill patients [2]
Monitoring Parameters and Adverse Effect Management

Clinical and laboratory monitoring during this compound therapy should include:

  • Symptom assessment: Document changes in pain scores, urinary symptoms, and quality of life measures using standardized tools such as the NIH Chronic Prostatitis Symptom Index (NIH-CPSI) at baseline, weekly during treatment, and at end of therapy [4]
  • Microbiological evaluation: Repeat urine cultures 1-2 weeks after initiation and 4-6 weeks after completion of therapy to confirm eradication
  • Laboratory monitoring: Assess liver function tests (ALT, AST, bilirubin) and renal function (serum creatinine, BUN) at baseline, after 2 weeks of therapy, and at completion
  • Drug level monitoring: Consider measuring serum concentrations in patients with fluctuating renal/hepatic function or suspected toxicity

Management of adverse effects:

  • Gastrointestinal effects (nausea, diarrhea, abdominal pain): Administer with small amounts of food if necessary (though this may reduce absorption), consider dose splitting, or use antiemetics if severe
  • Hepatotoxicity (elevated transaminases): Monitor closely, reduce dose for mild-moderate elevations, discontinue for significant increases (>5× ULN) or with symptoms of hepatitis
  • Potential cardiac effects: Monitor for QT prolongation in susceptible patients, avoid concomitant use with other QT-prolonging medications
  • Allergic reactions: Discontinue immediately for any signs of hypersensitivity reactions

Regulatory Status and Future Development

Current Development Status and Historical Context

This compound remains an investigational agent for the treatment of bacterial prostatitis despite promising early data. The original research conducted in the 1970s demonstrated compelling preclinical and preliminary clinical evidence for its efficacy in prostatic infections [2]. However, comprehensive Phase III clinical trials required for regulatory approval have not been completed to contemporary standards. The compound designation as this compound (also referenced in historical literature as rosamicin) appears in pharmacological databases with well-characterized chemical structure and basic pharmacological properties, but without approved pharmaceutical product listings in major regulatory jurisdictions [1].

The development pathway for this compound would require generating modern clinical trial data compliant with current regulatory standards (FDA, EMA). This includes adequately powered randomized controlled trials comparing this compound to current standard therapies (fluoroquinolones, trimethoprim-sulfamethoxazole) for both acute and chronic bacterial prostatitis. Specific endpoints should include clinical success (symptom resolution), microbiological eradication, safety profile, and health-related quality of life measures. The unique distribution properties of this compound may support submission under expedited programs for agents addressing unmet medical needs, particularly for multidrug-resistant prostatic infections [2].

Future Research Directions

Several promising research avenues could enhance this compound's development as a therapeutic option for bacterial prostatitis:

  • Contemporary susceptibility surveillance: Systematic assessment of this compound's in vitro activity against current clinical isolates of uropathogens, including multidrug-resistant strains, from geographically diverse regions
  • Combination therapy studies: Evaluation of potential synergistic effects when this compound is combined with other antibiotic classes (e.g., β-lactams, fluoroquinolones) against challenging pathogens
  • Formulation optimization: Development of advanced drug delivery systems (e.g., extended-release formulations, targeted delivery approaches) to enhance prostate-specific concentration while minimizing systemic exposure
  • Pharmacogenomic investigations: Identification of potential genetic factors influencing this compound metabolism, distribution, and response to enable personalized dosing approaches
  • Microbiome impact studies: Characterization of this compound's effects on the gut and urinary microbiomes compared to other antimicrobial agents used for prostatitis [6]

The ongoing challenge of bacterial prostatitis, particularly the chronic form with high recurrence rates and significant quality of life impact, underscores the need for therapeutic innovations like this compound. With its favorable tissue distribution profile and broad-spectrum activity, this agent represents a promising candidate for addressing the persistent clinical problem of bacterial persistence in prostatic tissue [2] [4].

Conclusion

This compound represents a promising therapeutic option for bacterial prostatitis based on its unique pharmacokinetic properties and historical efficacy data. The superior prostate tissue penetration demonstrated in preclinical models, combined with its broad-spectrum activity against common uropathogens, positions this macrolide as a potential solution for one of urology's most challenging clinical problems. The comprehensive experimental protocols outlined herein provide a roadmap for contemporary researchers to validate and build upon the foundational research conducted in the 1970s, adapting investigation to modern scientific standards and regulatory requirements.

The ongoing clinical need for effective prostatitis treatments is substantial, with current options failing to provide sustained relief for many patients, particularly those with chronic bacterial prostatitis. This compound's development pathway warrants reconsideration in the context of modern drug development technologies, including advanced formulation approaches, personalized medicine strategies, and contemporary clinical trial design. With further investment in rigorous clinical evaluation, this compound may potentially address significant unmet needs in the management of both acute and chronic bacterial prostatitis, offering improved outcomes for patients burdened by this challenging condition.

References

rosaramicin MIC determination method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosaramicin

This compound is a macrolide antibiotic known for its potent activity against a range of fastidious microorganisms, including genital mycoplasmas and chlamydia [1] [2]. Its high in vitro potency, particularly when compared to older macrolides like erythromycin, made it a subject of significant research interest in the late 20th century. Determining its Minimum Inhibitory Concentration (MIC) is crucial for quantifying antibacterial potency and establishing susceptibility breakpoints for clinical or research applications. This document provides updated and detailed protocols for the accurate determination of this compound MICs.

Historical Susceptibility Data

The following table summarizes foundational quantitative data on this compound's activity against relevant pathogens, providing a reference for expected MIC ranges.

Organism Number of Isolates This compound MIC Range (μg/mL) Key Comparative Antibiotics (MIC Range, μg/mL) Citation
Ureaplasma urealyticum (Serotype Strains & Clinical Isolates) 36 0.031 - 4.0 Tetracycline (≤0.5 - 256); Erythromycin (≥1 - 64) [1] [1]
Ureaplasma urealyticum (Post-exposure, induced resistance) 3 serotype strains Increased 8- to 16-fold (but still ≤1.0 μg/mL) N/A [1]
Chlamydia trachomatis 30 strains Not explicitly stated (study confirmed comparable activity to other agents) N/A [1]

Broth Microdilution Method (Primary Protocol)

Broth microdilution is the gold-standard, quantitative method for MIC determination and is highly suitable for researching antibiotics like this compound [3].

Workflow Overview

The diagram below illustrates the key steps of the broth microdilution method:

Start Start Broth Microdilution Step1 1. Prepare Antibiotic Dilutions Start->Step1 Step2 2. Prepare Inoculum (0.5 McFarland Standard) Step1->Step2 Step1->Step2 Step3 3. Inoculate Plates (5e5 CFU/mL final) Step2->Step3 Step2->Step3 Step4 4. Incubate 35-37°C for 24-48 hours Step3->Step4 Step3->Step4 Step5 5. Read and Record MIC Step4->Step5 Step4->Step5

Detailed Procedure
  • Step 1: Preparation of this compound Stock Solution

    • Due to its lipophilic nature, solubilize this compound in Dimethyl Sulfoxide (DMSO) followed by further dilution in a suitable medium. To prevent adsorption to labware, include 0.002% Polysorbate 80 (Tween 80) in the final broth [4].
    • Prepare serial two-fold dilutions of the antibiotic in a suitable broth (e.g., Mueller-Hinton Broth for standard organisms or specialized medium like Shepard's 10B broth for Ureaplasma). The dilution series is typically prepared in a 96-well microtiter plate [1] [3].
  • Step 2: Preparation of Inoculum

    • Prepare a bacterial suspension from fresh overnight cultures.
    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which equates to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL for most bacteria [5] [6].
    • Further dilute this suspension in broth to achieve a final working inoculum of about 5 x 10^5 CFU/mL in each well of the microdilution plate [3].
  • Step 3: Inoculation and Incubation

    • Aliquot the standardized inoculum into the wells of the microdilution plate containing the antibiotic dilutions.
    • Include growth control (inoculum without antibiotic) and sterility control (broth only) wells.
    • Incubate the plates under appropriate atmospheric conditions and temperature (e.g., 35-37°C for 24-48 hours). The incubation time may be extended for slow-growing organisms [1].
  • Step 4: Reading and Interpreting Results

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism [7] [3].
    • A presumptive MIC can often be read after 24 hours, with the definitive result available at 48 hours [1].

Agar Diffusion Method (Disk Diffusion)

The disk diffusion test (Kirby-Bauer) is a qualitative method suitable for rapid screening of susceptibility patterns [5] [8].

Workflow Overview

The diagram below illustrates the key steps of the agar diffusion method:

Start Start Agar Diffusion StepA A. Inoculate Agar Plate (0.5 McFarland swab) Start->StepA StepB B. Apply Disks Within 15 minutes StepA->StepB StepA->StepB StepC C. Incubate 16-20 hours at 35°C StepB->StepC StepB->StepC StepD D. Measure Zones StepC->StepD StepC->StepD

Detailed Procedure
  • Prepare a standardized inoculum (0.5 McFarland) and swab it evenly onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn [5].
  • Within 15 minutes, apply a paper disk impregnated with a predefined concentration of this compound onto the agar surface [5].
  • Incubate the plate at 35°C for 16-20 hours [5] [6].
  • Following incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters [5] [7].
  • The zone diameter is interpreted as Susceptible, Intermediate, or Resistant by comparing it to established clinical breakpoints. Note: Specific breakpoints for this compound are not current and would require establishment based on contemporary data and correlation with MIC values [8].

Critical Technical Considerations

  • Preventing Drug Adsorption: this compound's lipophilic nature causes it to adsorb to plastic surfaces, which can artificially elevate MICs. It is critical to use Tween 80 (0.002%) in the assay broth to prevent this loss [4]. Alternatively, using microtiter plates with non-binding surfaces (NBS) can be highly effective [4].
  • Quality Control: Implement a quality control program using standard reference strains (e.g., Staphylococcus aureus ATCC 29213) to ensure the accuracy and reproducibility of your susceptibility test results [6].
  • Methodological Limitations: Be aware that the disk diffusion method does not provide a quantitative MIC value and is less suitable for slow-growing or fastidious organisms that require specialized media or incubation conditions [8] [7].

Research Applications and Notes

The primary application of this compound MIC determination is in antimicrobial research and drug development, especially for evaluating potency against atypical pathogens. Furthermore, the documented ability to induce low-level resistance in laboratory settings after prolonged exposure makes it a relevant model for studying resistance mechanisms in mycoplasmas and other bacteria [1].

References

Comprehensive Application Notes and Protocols for Rosaramicin Tissue Concentration Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Rosaramicin (also known as rosamicin) is a lipid-soluble basic macrolide antibiotic produced by Micromonospora species that demonstrates potent antibacterial activity against both Gram-positive and certain Gram-negative bacteria. Chemically designated as C₃₁H₅₁NO₉ with a molar mass of 581.747 g·mol⁻¹, this compound shares structural similarities with erythromycin but exhibits enhanced activity against Gram-negative organisms [1]. Research has demonstrated that this compound achieves higher concentration in prostatic tissue compared to erythromycin, making it particularly promising for treating infections of this organ [1]. These properties have generated significant interest in pharmaceutical and clinical research communities, necessitating robust analytical methods for quantifying this compound concentrations in biological matrices.

The pharmacokinetic profile of this compound reveals extensive tissue distribution and metabolism, characterized by a rapid distribution phase (t₁/₂α = 0.27 hours) and a longer elimination phase (t₁/₂β = 3.28 hours) [2]. The drug's large volume of distribution (3.78 L/kg) and high total body clearance (13.41 mL/min/kg) indicate significant penetration into tissues and/or extensive metabolism [2]. Understanding these pharmacokinetic properties is essential for optimizing dosing regimens and predicting therapeutic outcomes. The following table compares key properties of this compound with other macrolide antibiotics:

Table 1: Comparative Properties of Macrolide Antibiotics

Antibiotic Elimination Half-life (hours) Bioavailability (%) Protein Binding (%) Major Elimination Route
This compound 3.28-4.5 32-39 Not specified Hepatic metabolism
Erythromycin 1-2 18-45 80-90 Hepatic metabolism
Spiramycin ~7 30-50 Intermediate Hepatic metabolism
Roxithromycin ~11 72-85 ~95 Hepatic/biliary
Azithromycin ~41 ~37 7-50 Hepatic/biliary

Analytical Method Development

HPLC Method Overview

High-Pressure Liquid Chromatography has proven to be the most reliable technique for quantifying this compound in biological samples due to its sensitivity, specificity, and reproducibility. The developed HPLC method demonstrates excellent linearity between peak height ratio and this compound concentration, with a sensitivity of approximately 0.01 μg/mL in serum [3]. The method effectively separates this compound from its derivatives, ensuring accurate quantification without interference from metabolites or structurally related compounds. This specificity is crucial for pharmacokinetic studies where metabolite interference could compromise data accuracy.

The chromatographic separation employs a reverse-phase column with a mobile phase consisting of acetonitrile-acetate buffer mixture [3]. The use of an internal standard corrects for procedural variations and enhances measurement precision. The method has been validated for accuracy, reproducibility, and specificity, meeting rigorous bioanalytical method validation criteria. This robust assay enables reliable monitoring of drug levels in patient serum and supports comprehensive pharmacokinetic studies essential for drug development.

Sample Preparation Protocol

Proper sample preparation is critical for accurate this compound quantification. The following step-by-step protocol ensures optimal recovery and minimal matrix interference:

  • Step 1: Internal Standard Addition – Add a known quantity of appropriate internal standard to 1 mL of serum or tissue homogenate sample. The internal standard should be structurally similar to this compound but chromatographically distinguishable.

  • Step 2: Alkaline pH Adjustment – Adjust the sample pH to alkaline conditions (approximately pH 9-10) using ammonium hydroxide or sodium hydroxide solution to facilitate efficient extraction of the basic macrolide molecule.

  • Step 3: Potassium Carbonate Treatment – Treat the alkaline-adjusted sample with potassium carbonate to precipitate proteins and enhance drug liberation from protein binding sites.

  • Step 4: Ether Extraction – Perform liquid-liquid extraction with diethyl ether (2 × 2 mL) by vigorous vortexing for 2-3 minutes followed by centrifugation at 3000 × g for 10 minutes. Combine the organic layers carefully to maximize recovery.

  • Step 5: Solvent Evaporation – Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 μL of mobile phase and vortex for 30 seconds before injection into the HPLC system.

The entire sample preparation process should be performed at controlled room temperature (20-25°C), and processed samples should be analyzed within 24 hours to ensure stability and accuracy.

Table 2: HPLC Analytical Conditions for this compound Quantification

Parameter Specification
Column Type Reverse-phase C18 (250 × 4.6 mm, 5 μm particle size)
Mobile Phase Acetonitrile-acetate buffer mixture (ratio optimized between 30:70 to 45:55)
Flow Rate 1.0-1.5 mL/min
Detection UV detection at appropriate wavelength (220-240 nm)
Injection Volume 20-50 μL
Column Temperature Ambient or controlled (25-40°C)
Internal Standard Structurally similar macrolide with distinct retention time

Pharmacokinetic Study Design

Human Subject Administration

Pharmacokinetic studies of this compound require careful consideration of administration routes and dosing protocols to generate comprehensive absorption, distribution, metabolism, and excretion (ADME) data. The standard study design involves administering 500 mg of this compound to human subjects through three different routes: (1) 1-hour intravenous infusion, (2) oral solution, and (3) oral tablets [2]. This multi-route administration allows for complete characterization of this compound's pharmacokinetic properties, including absolute bioavailability calculations and assessment of first-pass metabolism.

For intravenous administration, the drug is typically infused over 60 minutes using an infusion pump to ensure consistent delivery rates. Oral administrations are conducted after an overnight fast (8-12 hours) with subjects remaining fasted for 4 hours post-dose to minimize food effects on absorption. Blood samples are collected according to a predetermined schedule to adequately characterize the concentration-time profile. The use of radiolabeled [¹⁴C]this compound in additional studies enables complete elucidation of metabolic pathways and excretion patterns, providing crucial information about the drug's disposition in the human body [2].

Sample Collection and Processing

Comprehensive sampling is essential for complete pharmacokinetic characterization. The following collection protocol is recommended:

  • Blood Sampling: Collect serial blood samples (5-10 mL each) at predetermined time points: pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose. For IV infusion, include additional samples at 5, 15, and 30 minutes during the infusion. Process blood samples by centrifugation at 3000 × g for 15 minutes at 4°C within 30 minutes of collection. Aliquot serum into polypropylene tubes and store at -70°C until analysis.

  • Urine Collection: Collect urine fractions at predetermined intervals: 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose. Measure total volume of each collection and aliquot 10 mL into storage tubes. Maintain urine collections on ice during the collection period. Store at -70°C until analysis.

  • Feces Collection: Collect total fecal output for 24-72 hours post-dose. Homogenize each specimen with saline (1:2 w/v) and aliquot for storage at -70°C.

  • Tissue Sampling (when applicable): For tissue distribution studies, collect tissues during scheduled surgeries or biopsies. Homogenize tissue samples with phosphate buffer (1:3 w/v) and process similarly to serum samples.

The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound tissue concentration analysis:

RosaramicinWorkflow cluster_study Study Design Phase cluster_collection Sample Collection Phase cluster_processing Sample Processing Phase cluster_analysis HPLC Analysis Phase cluster_data Data Analysis Phase subject_recruitment Subject Recruitment & Screening administration Drug Administration 500 mg this compound subject_recruitment->administration sample_schedule Sample Collection Schedule Definition administration->sample_schedule blood Blood Collection Serial Time Points sample_schedule->blood Protocol urine Urine Collection Timed Intervals sample_schedule->urine Protocol feces Feces Collection 24-72 Hours sample_schedule->feces Protocol serum_prep Serum Preparation Centrifugation 3000×g blood->serum_prep Clotting 30 min storage Sample Storage -70°C Preservation urine->storage Volume Measurement homogenization Tissue Homogenization 1:3 w/v PBS feces->homogenization Homogenization serum_prep->storage homogenization->storage extraction Sample Extraction Ether Partition storage->extraction Thawing hplc HPLC Analysis Reverse-Phase C18 extraction->hplc Reconstitution quantification Compound Quantification Peak Height Ratio hplc->quantification Chromatogram pk_calc Pharmacokinetic Calculations quantification->pk_calc Concentration Data metabolite_id Metabolite Identification 20-bis-ureidothis compound quantification->metabolite_id Metabolite Profiles report Final Report Generation pk_calc->report metabolite_id->report

Data Analysis and Quantification

Calibration and Quantification Methods

Accurate quantification of this compound relies on establishing a robust calibration curve using the internal standard method. Prepare calibration standards by spiking drug-free human serum with known amounts of this compound, typically covering a concentration range of 0.01-10 μg/mL [3]. Include quality control samples at low, medium, and high concentrations within the calibration range to monitor assay performance. Process calibration standards and quality controls identically to study samples.

For quantification, calculate the peak height ratio of this compound to internal standard for each calibration standard and construct a calibration curve using linear regression analysis. The method demonstrates a good linear relationship between peak height ratio and this compound concentration, with correlation coefficients (r²) typically exceeding 0.998 [3]. For study samples, interpolate concentrations from the calibration curve based on the measured peak height ratio. Apply appropriate weighting factors (e.g., 1/x or 1/x²) if heteroscedasticity is observed in the calibration data.

Pharmacokinetic Calculations

Comprehensive pharmacokinetic analysis involves calculating key parameters that characterize this compound's disposition in the body:

  • Bioavailability Calculations: Determine absolute bioavailability (F) after oral administration using the formula: F = (AUCₚₒ × Dᵢᵥ) / (AUCᵢᵥ × Dₚₒ) × 100%, where AUC is area under the concentration-time curve and D is dose. This compound demonstrates absolute bioavailability of 32-39% after oral administration in either solution or tablet form [2].

  • Compartmental Analysis: Analyze serum concentration-time data after IV administration using biphasic decay characterized by distribution (t₁/₂α = 0.27 h) and elimination (t₁/₂β = 3.28 h) half-lives [2].

  • Tissue Penetration Assessment: Calculate tissue-to-serum concentration ratios to evaluate this compound's distribution to target sites. Studies in dogs have shown higher prostatic tissue concentrations compared to erythromycin [1].

  • Metabolic Assessment: Determine the extent of metabolism by comparing AUC values of unchanged this compound to total radioactivity after [¹⁴C]this compound administration. The AUC of unchanged this compound represents only 19% of total radioactivity, indicating extensive metabolism [2].

Table 3: Key Pharmacokinetic Parameters of this compound in Humans

Parameter Intravenous Oral Solution Oral Tablets
Distribution t₁/₂ (hours) 0.27 - -
Elimination t₁/₂ (hours) 3.28 Similar to IV Similar to IV
Volume of Distribution (L/kg) 3.78 - -
Total Body Clearance (mL/min/kg) 13.41 - -
Absolute Bioavailability (%) 100 39 32
Serum AUC (μg·h/mL) Measured Calculated Calculated
Urinary Excretion (% of dose) 7-9 (unchanged) 7-9 (unchanged) 7-9 (unchanged)

Applications and Conclusions

Research and Clinical Applications

The developed HPLC method and pharmacokinetic study protocol for this compound have substantial utility in both research and clinical settings. For therapeutic drug monitoring, this analytical approach enables precise measurement of serum concentrations to ensure adequate drug exposure while minimizing potential toxicity. In pharmacokinetic studies, the method facilitates comprehensive characterization of this compound's absorption, distribution, metabolism, and excretion patterns in humans, providing critical data for dosage regimen design [3] [2].

The exceptional tissue penetration properties of this compound, particularly its high concentrations in prostatic tissue, make it especially valuable for studying and treating bacterial prostatitis and other deep-seated infections [1]. Additionally, the method's capability to distinguish this compound from its metabolites allows for detailed metabolic pathway elucidation, identifying 20-bis-ureidothis compound as the major human metabolite representing 17-38% of urinary radioactivity and 26-29% of fecal radioactivity [2]. Furthermore, the methodology can be adapted for preclinical species distribution studies, supporting drug development from discovery through clinical stages.

Conclusion

The comprehensive application notes and protocols presented herein provide researchers with a robust framework for analyzing this compound tissue concentrations and pharmacokinetics. The HPLC method with reverse-phase separation offers the sensitivity, specificity, and reproducibility required for rigorous bioanalytical applications, while the detailed pharmacokinetic study design enables complete characterization of the drug's disposition in humans. The extensive metabolism of this compound, with only 19% of the administered dose circulating as unchanged drug, underscores the importance of specific analytical methods that can distinguish the parent compound from its metabolites [2].

These protocols support the continued investigation of this compound's potential therapeutic applications, particularly for infections requiring enhanced tissue penetration. The methodologies can be readily adapted for related macrolide antibiotics or modified to address specific research questions. As antibiotic resistance continues to pose significant clinical challenges, rigorous analytical methods for antibiotics like this compound remain essential tools for developing effective antimicrobial therapies with optimized dosing regimens and minimized resistance development.

References

Available Data on Rosaramicin Prostatic Penetration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from the search results regarding rosaramicin's distribution profile.

Aspect Available Information Source / Context
General Tissue Penetration Macrolide antibiotics, including this compound, are highly liposoluble and penetrate well into prostatic tissue, achieving tissue/serum concentration ratios greater than 1. Review article on macrolide pharmacokinetics [1].
Comparison with Erythromycin Achieves higher concentration in the prostate than erythromycin in a canine model. Experimental study in dogs [2].
Plasma Half-Life (t½) Has an intermediate half-life of approximately 4.5 hours. Review article on macrolide pharmacokinetics [1].
Quantitative Data Gaps Specific quantitative metrics (e.g., absolute prostate concentration, precise prostate/plasma ratio, minimal inhibitory concentration (MIC) for prostate pathogens) are not available in the searched literature. Incomplete data in available sources [2] [1].

Research Context and Methodological Insights

While direct protocols for this compound are unavailable, the search results provide context and insights into general methodologies for studying prostate drug penetration.

  • Supporting Rationale: The improved prostatic concentration of this compound over erythromycin is a key rationale cited for its potential use in treating prostate infections [2].
  • Overcoming Physiological Barriers: The blood-prostate barrier (BPB) significantly limits drug delivery to the prostate [3]. Research into opening tight junctions (TJs)—complexes of proteins like claudins and occludin—is a hypothesized key to enhancing permeability [3].
  • Experimental Enhancement Techniques: Studies show that ultrasound-mediated microbubble cavitation can disrupt the blood-prostate barrier. One mechanism is by altering the expression and structure of junctional proteins, thereby increasing prostate tissue permeability to tracers and drugs [3] [4].

Suggested Experimental Pathways

Based on the identified gaps and context, here are potential approaches to develop the protocols you need:

  • Literature Deep Dive: Conduct a targeted search in specialized scientific databases (e.g., SciFinder, PubMed) for the primary research article cited in [2] (Baumueller A, et al. Invest Urol. 1977 Sep;15(2):158-60) and related follow-up studies.
  • Methodology Adaptation: Adapt detailed protocols from studies on similar macrolides (e.g., erythromycin) or from contemporary research on model systems for prostate permeability assessment [5].
  • Modern Re-evaluation: Design new experiments using current analytical techniques (e.g., LC-MS/MS) to quantitatively determine this compound's prostatic penetration in relevant animal models.

Conceptual Workflow for Investigating this compound Penetration

The following diagram outlines a generalized experimental workflow for evaluating and enhancing this compound's penetration into the prostate, based on the concepts identified in the research.

Start Investigate this compound Prostate Penetration A1 In-Vitro Assessment (e.g., Caco-2 permeability, P-gp substrate assay) Start->A1 A2 Animal Model Studies (e.g., canine or rodent model) A1->A2 A3 Measure Tissue Concentration (Prostate vs. Plasma) A2->A3 Barrier Blood-Prostate Barrier (BPB) Limits Uptake A3->Barrier B1 Evaluate Penetration Enhancement Strategies Barrier->B1 B2 Ultrasound + Microbubbles B1->B2 B3 Mechanism: Disrupts Tight Junctions (Alters Claudin/Occludin expression) B2->B3 B4 Outcome: Increased Prostate Tissue Permeability B3->B4 End Therapeutic Application for Prostatitis B4->End

How to Proceed with Your Application Notes

Given the scarcity of primary data, your application notes could take one of two approaches:

  • A Historical Review: Summarize the existing, older data while clearly stating its limitations (e.g., "Historical data from canine models suggests this compound achieves higher prostatic concentrations than erythromycin...") and highlighting the need for contemporary research.
  • A Conceptual Protocol: Use the available information on the blood-prostate barrier and enhancement techniques to design a proposed methodology for how such a study could be conducted today, outlining the key experiments shown in the workflow above.

References

rosaramicin Enterobacteriaceae susceptibility testing

Author: Smolecule Technical Support Team. Date: February 2026

Historical Activity Data of Rosaramicin

The table below summarizes the available, though dated, in vitro activity of this compound against various bacterial pathogens from studies conducted around 1980.

Bacterial Species MIC Range (µg/mL) Context / Comparator Reference
Ureaplasma urealyticum 0.031 to 4.0 Clinical isolates & serotype strains; activity against some tetracycline-resistant strains. [1]
Penicillin-susceptible Pneumococci Information not specified in abstract This compound activity was similar to that of erythromycin. [2]
Multiply resistant Pneumococci Information not specified in abstract This compound activity was similar to that of erythromycin. [2]

Antimicrobial Susceptibility Testing Framework

While a specific protocol for this compound is not available, standard methodologies for broth microdilution can be applied. The following workflow outlines the general process for establishing Minimum Inhibitory Concentration (MIC), adaptable for testing this compound.

Rosaramicin_AST_Workflow Start Start Susceptibility Test PrepInoculum Prepare Inoculum (0.5 McFarland Standard) Start->PrepInoculum PrepPlates Prepare MIC Panel (2-fold this compound dilutions) PrepInoculum->PrepPlates Inoculate Inoculate Broth PrepPlates->Inoculate Incubate Incubate (35±2°C for 16-20 hours) Inoculate->Incubate ReadMIC Read MIC Results (No visible growth) Incubate->ReadMIC Interpret Interpret Category (S, I, R) ReadMIC->Interpret End End Interpret->End

General Broth Microdilution Method Protocol

The broth microdilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent [3] [1] [4]. The following protocol can be adapted for testing this compound against Enterobacteriaceae.

  • Reagent Preparation

    • Antibiotic Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent based on the manufacturer's instructions. Filter-sterilize and store in aliquots at -80°C or below.
    • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the standard medium for Enterobacteriaceae [4].
    • Inoculum: Prepare a bacterial suspension in sterile saline or broth from fresh overnight cultures, adjusted to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute this suspension in CAMHB to achieve the final target inoculum of about 5 x 10^5 CFU/mL in each well of the microdilution plate.
  • Procedure

    • Plate Preparation: Prepare a series of two-fold dilutions of this compound in CAMHB across the wells of a sterile 96-well microtiter plate. The concentration range should cover expected MIC values (e.g., from 0.06 µg/mL to 64 µg/mL). Include growth control (no antibiotic) and sterility control (no inoculum) wells.
    • Inoculation: Add the standardized inoculum to all test wells.
    • Incubation: Seal the plate and incubate at 35±2°C in an ambient air incubator for 16-20 hours.
    • Reading Results: After incubation, examine each well for visible turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism [4].
  • Quality Control

    • Use recommended quality control strains (e.g., E. coli ATCC 25922) with each run to ensure the reagents and procedures are performing within established limits [4].
    • Ensure the final inoculum concentration is verified periodically.
  • Interpretation

    • A critical limitation is the absence of established, validated clinical breakpoints for this compound from standards organizations like CLSI or EUCAST for Enterobacteriaceae. Without these breakpoints, MIC values cannot be categorized as Susceptible (S), Intermediate (I), or Resistant (R) for clinical prediction [5] [4]. Research studies often report MIC distributions (MIC₅₀, MIC₉₀) or compare MICs to a control antibiotic.

Key Considerations for Researchers

  • Data is Dated: The primary data on this compound is from the early 1980s, and its clinical relevance for current Enterobacteriaceae infections is unclear [2] [1].
  • Lack of Standardization: The absence of modern, approved testing standards and clinical breakpoints is a major hurdle. Any testing would be for research purposes only.
  • Methodological Variables: Susceptibility testing results can be influenced by factors such as the type of growth medium, its age, and the specific methodology used (e.g., broth microdilution vs. agar dilution vs. Etest) [4]. Consistency is key in experimental design.

References

Antimicrobial Profile and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Rosaramicin shows potent in vitro and in vivo activity against several pathogens relevant to both human and veterinary medicine.

Pathogen Experimental Model/Context Reported Efficacy/Activity
Treponema pallidum (syphilis agent) Rabbit model (intradermal/intravenous infection) [1] Complete control of infection; equivalent to penicillin G benzathine at tested doses (12.5 or 25 mg/kg twice daily for 10 days).
Chlamydia trachomatis Human cervical infection; tissue culture [2] [3] Eradicated infection in 18/18 patients; highly active in vitro (chlamydicidal at ≤0.25 µg/ml).
Neisseria gonorrhoeae In vitro activity [4] Potent antibacterial substance.
Ureaplasma urealyticum & Mycoplasma hominis In vitro activity [4] Potent antibacterial substance.
Gram-negative bacteria General in vitro profile [5] Better activity than erythromycin.

A key pharmacological characteristic is its tissue distribution. Experiments in dogs have shown that this compound achieves higher concentrations in the prostate than erythromycin, suggesting potential for treating prostatic infections [5].

Pharmacokinetics and Metabolism

A study in dogs provides key quantitative data on the absorption, distribution, and excretion of this compound, summarized in the table below.

Parameter Intravenous (10 mg/kg) Oral (25 mg/kg)
Distribution Half-life 0.22 h [6] Not Reported
Elimination Half-life 0.97 h [6] Not Reported
Volume of Distribution 3.43 L/kg [6] Not Applicable
Total Body Clearance 106 mg/min·kg [6] Not Applicable
Absorption Not Applicable 58% (for oral solution) [6]
Absolute Bioavailability 100% (by definition) 35% [6]
AUC of Unchanged Drug 8% of total radioactivity [6] 5% of total radioactivity [6]
Urinary Excretion of Radioactivity 24% of dose [6] 17% of dose [6]
Urinary Excretion of Unchanged Drug 1-2% of dose [6] 1-2% of dose [6]
Fecal Excretion of Radioactivity 71% of dose [6] 68% of dose [6]

This data indicates that this compound is rapidly eliminated, extensively distributed into tissues, and undergoes extensive metabolism, which is reflected in the low proportion of unchanged drug in plasma and urine [6].

Experimental Protocol for In Vivo Efficacy

The following workflow and detailed methodology are based on a study evaluating this compound for treating experimental syphilis in rabbits [1].

Start Start Experimental Infection I1 Inoculate Rabbits with T. pallidum Start->I1 I2 Establish Infection (7 days intradermal or 14 days intravenous) I1->I2 I3 Initiate Treatment I2->I3 I4 Administer Drug (10 days, BID) I3->I4 I5 Monitor Clinical Signs (Regression of lesions) I4->I5 I6 Assess Serological Response (Treponemal antibody titers) I5->I6 I7 Conduct Infectivity Testing (Lymph node/testes samples) I6->I7 End Evaluate Efficacy vs. Control & Comparator I7->End

Workflow of In Vivo Efficacy Study in a Rabbit Model

1. Animal Model and Infection:

  • Animals: Utilize groups of four or more rabbits per experimental condition.
  • Infection: Establish infection by either intradermal injection to produce localized chancres or intravenous injection to produce a disseminated infection. Allow the infection to develop for 7 days (intradermal) or 14 days (intravenous) before initiating treatment [1].

2. Treatment Groups and Dosing:

  • Group 1 (this compound, Low Dose): 12.5 mg/kg of this compound phosphate, administered subcutaneously or intramuscularly twice a day for 10 days [1].
  • Group 2 (this compound, High Dose): 25 mg/kg of this compound phosphate, administered via the same route and schedule [1].
  • Group 3 (Positive Control): 200,000 U of penicillin G benzathine, administered as two weekly injections [1].
  • Group 4 (Negative Control): No antibiotic therapy [1].

3. Efficacy Assessment:

  • Clinical Observation: Monitor the regression and healing of intradermal chancres. For intravenously infected animals, observe for the absence of disseminated lesions or orchitis [1].
  • Serological Testing: Measure treponemal and nontreponemal antibody titers at regular intervals post-treatment. Successful treatment is indicated by a lack of continued increase in these titers [1].
  • Infectivity Studies: At the end of the observation period, collect lymph node and testicular material from treated animals and inoculate into testicular sacs of fresh, seronegative rabbits. The absence of disease in these recipient rabbits indicates that the original treated animals were cured and free of infectious organisms [1].

Safety and Adverse Reactions

This compound therapy is associated with notable adverse effects, which have been observed in both human clinical trials and animal studies.

Adverse Effect Frequency / Context Details
Gastrointestinal Effects Very Common [2] Nausea, vomiting, abdominal pain (13 of 18 patients in one trial).
Hepatotoxicity Common [2] Minimally elevated serum alanine aminotransferase levels (4 of 18 patients in one trial).

Given these side effects, monitoring of liver enzymes is recommended during treatment [2]. The high incidence of gastrointestinal effects may limit patient tolerance.

Research Summary and Conclusion

This compound remains primarily a subject of historical research with limited contemporary application in veterinary medicine. Its potential utility is supported by its specific antimicrobial profile and favorable tissue penetration, but its use is constrained by significant first-pass metabolism, a short elimination half-life, and a concerning adverse effect profile. Future development would require strategies to improve its bioavailability and tolerability.


References

Rosaramicin Derivative Synthesis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rosaramicin and the Need for Derivatives

This compound (also known as rosamicin) is a 16-membered macrolide antibiotic produced by Micromonospora rosaria IFO13697 [1] [2]. It demonstrates activity against various pathogens, including Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis [3]. Its mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [4].

The escalating global threat of antimicrobial resistance (AMR) necessitates the development of new antibacterial agents [5] [6] [7]. Derivatization of existing antibiotic scaffolds is a pivotal strategy to combat resistant pathogens [8] [6]. These efforts aim to enhance antibacterial potency, overcome existing resistance mechanisms, and improve pharmacological properties.

Engineered Biosynthesis of Mycinosyl Rosamicin Derivatives

Rationale and Strategy

A prominent approach for creating rosamicin derivatives involves the genetic engineering of the producing strain, Micromonospora rosaria. Rosamicin's native structure contains a formyl group at C-20 and an epoxide at C-12/13, which are installed by the cytochrome P450 enzymes RosC and RosD, respectively [1]. The core strategy is to disrupt these tailoring genes and introduce heterologous sugar biosynthesis genes to produce novel glycosylated derivatives [1].

Genetic Engineering Protocol

Step 1: Bacterial Strains and Culture Conditions

  • Strain: Micromonospora rosaria IFO13697 (wild-type rosamicin producer) [1].
  • Engineering Hosts: M. rosaria TPMA0054 (ΔrosC) and TPMA0069 (ΔrosD) mutants [1].
  • Donor Strain: Micromonospora griseorubida A11725 (source of D-mycinose biosynthetic genes) [1].
  • Culture Medium: Specific media formulations for Micromonospora were not detailed in the search results. Standard actinomycete fermentation media (e.g., TSB, R2A, or defined production media) are typically used, with conditions optimized for antibiotic production (e.g., 28-30°C, 200-250 rpm for several days) [1].

Step 2: Gene Disruption and Heterologous Gene Introduction

  • Disruption of P450 Genes: The cytochrome P450 genes rosC (responsible for C-20 formylation) and rosD (responsible for C-12/13 epoxidation) are disrupted in the parent strain [1].
  • Introduction of D-mycinose Pathway: The D-mycinose biosynthetic gene cluster from M. griseorubida is introduced into the ΔrosC and ΔrosD mutants using a ΦC31-derived integration vector, such as pSET152 [1].
  • Fermentation: The resulting engineered strains are cultivated in suitable liquid medium for 5-7 days to allow for antibiotic production and subsequent extraction.
Extraction and Isolation Protocol
  • Cell Harvesting: Separate the mycelium and culture broth by centrifugation (e.g., 8,000 × g, 20 min, 4°C).
  • Broth Extraction: Adjust the pH of the supernatant to ~7.0 and extract twice with an equal volume of ethyl acetate.
  • Mycelial Extraction: Extract the cell pellet with methanol (1-2 mL/g wet weight) by stirring for 1-2 hours. Filter and concentrate the methanolic extract under reduced pressure.
  • Combination and Concentration: Combine the ethyl acetate and concentrated methanolic extracts. Evaporate the combined extracts to dryness using a rotary evaporator.
  • Purification: The crude extract is subjected to chromatographic purification. A typical sequence includes:
    • Size-Exclusion Chromatography: Sephadex LH-20 column, eluted with methanol.
    • Normal-Phase Chromatography: Silica gel column with a stepwise gradient of chloroform-methanol.
    • Final Purification: Preparative thin-layer chromatography (TLC) or reversed-phase HPLC to obtain pure compounds [1].

Characterization and Biological Evaluation

Structural Elucidation of Derivatives

The engineered strain M. rosaria TPMA0054 produced a novel compound, IZIV, identified as 23-O-mycinosyl-20-deoxo-20-dihydrorosamicin [1]. This demonstrates the successful glycosylation of the rosamicin aglycone at the C-23 position with a D-mycinose sugar moiety, concurrent with the loss of the C-20 formyl group due to the rosC disruption.

Antibacterial Activity Assessment

The minimum inhibitory concentration (MIC) assay is the standard method for evaluating the antibacterial activity of new derivatives. While specific MIC data for derivative IZIV was not fully available in the search results, the protocol is standardized [8].

Broth Microdilution MIC Protocol

  • Compound Preparation: Prepare a stock solution of the purified derivative in DMSO. Perform two-fold serial dilutions in a sterile, cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
  • Inoculum Preparation: Suspend test bacterial colonies in saline to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Further dilute the suspension in broth to achieve a final inoculum of approximately 5 × 10^5 CFU/mL in each well.
  • Inoculation and Incubation: Add the prepared inoculum to each well containing the serially diluted compound. Include growth control (bacteria, no compound) and sterility control (broth only) wells. Seal the plate and incubate at 35±2°C for 16-20 hours.
  • Result Interpretation: The MIC is the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Workflow Diagram of the Engineered Biosynthesis

The following diagram visualizes the stages of metabolic engineering and biosynthesis for this compound derivatives:

rosaramicin_workflow Start Start: Wild-type M. rosaria Step1 1. Gene Disruption (Target P450 genes rosC/rosD) Start->Step1 Step2 2. Introduce Heterologous Gene Cluster (D-mycinose) Step1->Step2 Step3 3. Fermentation of Engineered Mutant Step2->Step3 Step4 4. Extract & Purify Novel Derivative Step3->Step4 Step5 5. Structural Elucidation (e.g., NMR) Step4->Step5 Step6 6. Bioactivity Assay (MIC determination) Step5->Step6 End Novel Bioactive Derivative Step6->End

Data Summary Tables

Table 1: Engineered Strains and Produced this compound Derivatives
Engineered Strain Genetic Modification Produced Derivative Identified Structure
M. rosaria TPMA0054 rosC disruption + D-mycinose genes IZIV 23-O-mycinosyl-20-deoxo-20-dihydrorosamicin [1]
M. rosaria TPMA0069 rosD disruption + D-mycinose genes IZV Mycinosyl rosamicin derivative [1]
Table 2: Key Analytical Techniques for Derivative Characterization
Technique Application in Derivative Analysis
Nuclear Magnetic Resonance (NMR) Determines molecular structure, stereochemistry, and sugar attachment site (¹H, ¹³C, 2D NMR) [1] [8].
High-Resolution Mass Spectrometry (HR-MS) Confirms exact molecular mass and molecular formula [8].
High-Performance Liquid Chromatography (HPLC) Assesses purity and aids in purification; purity should exceed >95% [8].

Conclusion

The application of metabolic engineering provides a powerful and efficient platform for generating novel this compound derivatives. By manipulating the biosynthetic pathway in the native producer, researchers can create "unnatural" natural products, such as the glycosylated derivative IZIV, which are difficult to access via conventional synthetic chemistry. This methodology, combined with robust protocols for fermentation, extraction, and biological evaluation, represents a promising strategy for expanding the arsenal of antibiotics to combat drug-resistant bacteria.

References

rosaramicin in vivo efficacy models

Author: Smolecule Technical Support Team. Date: February 2026

Historical In Vivo Efficacy Data

The table below summarizes the key findings from identified animal model studies:

Infection Model Pathogen Dosing Regimen Efficacy Outcome Citation
Disseminated & Localized Infection (Rabbits) Treponema pallidum 12.5 or 25 mg/kg, twice daily for 10 days Complete control of disease; comparable to penicillin G benzathine [1].
Systemic Infection (Mice) Various Gram-positive bacteria Not specified in abstract Protective effect in mouse protection tests; comparable to erythromycin [2].

One study from 1981 demonstrated that rosaramicin was effective against experimental syphilis in rabbits. At doses of 12.5 or 25 mg/kg twice daily for 10 days, it achieved complete control of the disease, with results indistinguishable from those achieved with penicillin G benzathine [1]. Earlier biological studies also noted that this compound showed a protective effect in mouse models systemically infected with various Gram-positive bacteria, with in vivo activity comparable to erythromycin [2].

Experimental Workflow for Antibiotic Efficacy

The following diagram outlines a general workflow for evaluating antibiotic efficacy in an animal model, based on the structure of the cited studies.

Start Study Design A Establish Infection Model (e.g., intradermal/intravenous injection) Start->A B Group Animals (Control vs. Treatment) A->B C Administer Test Compound (Defined dose, frequency, duration) B->C D Monitor Disease Progression (Lesion regression, antibody titers) C->D E Post-Treatment Analysis (Organ culture, histopathology) D->E End Evaluate Efficacy E->End

Information Limitations and Recommendations

The search results indicate two main limitations for creating detailed application notes:

  • Outdated Sources: The primary in vivo studies are from 1972 and 1981. Current standards for animal model research, dosing, and efficacy reporting may have changed significantly.
  • Lack of Protocol Details: The available abstracts lack the granular, practical methodology required for a laboratory protocol (e.g., detailed animal husbandry, compound formulation procedures, specific clinical scoring systems, and full pharmacokinetic data).

To proceed with your project, I suggest:

  • Consulting specialized databases like PubMed or Embase using specific search terms such as "this compound pharmacokinetics," "this compound murine model," or "macrolide antibiotic in vivo protocols."
  • Reviewing recent literature on other macrolide antibiotics to infer potential modern experimental approaches that could be adapted for this compound.

References

rosaramicin pH-dependent activity protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Rosaramicin

The table below summarizes the key physicochemical properties of this compound, which are foundational for understanding its pH-dependent behavior [1] [2].

Property Description
IUPAC Name {(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyloxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [2]
Molecular Formula C31H51NO9 [1]
Molecular Weight 581.74 g/mol [1]
Appearance Solid at room temperature [1]
LogP 2.67 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 10 [1]
Biological Activity Macrolide antibiotic; active against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis [1].

Protocol: Quantifying this compound in Serum via HPLC

This high-pressure liquid chromatographic (HPLC) method is crucial for monitoring drug levels in serum, which can be adapted for samples from pH-dependent activity studies [3].

  • Method Summary: A reverse-phase HPLC method for quantitative determination of this compound in serum.
  • Key Advantages: The assay is specific, accurate, and reproducible, with a sensitivity of about 0.01 μg/mL. Many this compound derivatives do not interfere with the assay [3].
Detailed Methodology
  • Sample Preparation

    • Add a known amount of an internal standard to the serum sample.
    • Adjust the sample to an alkaline pH.
    • Treat with potassium carbonate.
    • Extract this compound using ether [3].
  • Chromatographic Conditions

    • Column: Reverse-phase column.
    • Mobile Phase: Mixture of acetonitrile and an acetate buffer.
    • Detection: Not explicitly stated in the abstract, but typically UV or fluorescence detection is used.
    • Calibration: The method produces a good linear relationship between the peak height ratio (of this compound to the internal standard) and the this compound concentration [3].

Suggested Workflow for pH-Dependent Activity Testing

For investigating the pH-dependent activity of this compound, you would typically design a study that integrates the HPLC protocol above with antimicrobial testing. The following diagram outlines this suggested experimental workflow.

G Start Prepare this compound Stock Solution Assay Set Up MIC Assay Start->Assay Buffer Prepare Buffers (Multiple pH Levels) Buffer->Assay Inoculum Standardize Microbial Inoculum Inoculum->Assay Incubate Incubate Assay->Incubate HPLC Quantify Drug Concentration (HPLC Protocol) Incubate->HPLC Sample Serum/Buffer Analyze Analyze Data: MIC vs. pH HPLC->Analyze

Filling the Information Gaps

Since specific protocols for pH-dependent activity are not available in the public domain, you may need to develop them by adapting standard microbiological and chemical assays.

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder or Reaxys, which may contain information in patent literature or specialized journal articles not captured in this search.
  • Adapt Existing Assays: The core experiment involves performing standard Minimum Inhibitory Concentration (MIC) assays against target organisms, but conducting them in buffers calibrated to different pH levels (e.g., from pH 6.0 to 7.8). The HPLC protocol provided can then be used to verify drug concentrations in these assay buffers over time [3] [4].

References

overcoming rosaramicin glycosylation inactivation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Glycosylation Inactivation

Glycosylation inactivation is a self-resistance mechanism in antibiotic-producing organisms, where glycosyltransferases (GTs) attach a sugar moiety to the antibiotic, rendering it inactive [1]. The table below summarizes key insights from research on related macrolides.

Aspect Finding in Related Macrolides Relevance to Rosaramicin
Inactivation Site 2'-OH of the mycaminose sugar in 16-membered macrolides (e.g., midecamycin) [1]. The disaccharide moiety (4′-O-(α-L-mycarosyl)-β-D-mycaminosyl) is a probable target.
Sugar Promiscuity Inactivation occurs with various sugars (glucose, xylose, rhamnose, Galactose, N-acetylglucosamine) [1]. Resistance is likely independent of the specific sugar attached.
Key Enzymes Glycosyltransferases like OleD, MGT, and Rgt can inactivate diverse macrolides and rifamycins [1] [2]. Homologous GTs could be responsible for this compound inactivation.

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • Q1: Why is my this compound sample losing activity during my assay?

    • A1: If your assay involves bacterial strains that produce glycosyltransferases, the loss of activity is likely due to enzymatic glycosylation at the 2'-OH position of its mycaminosyl moiety. This modification prevents the antibiotic from binding to its target on the bacterial ribosome [1].
  • Q2: How can I confirm that glycosylation is the cause of inactivation?

    • A2: You can use two main approaches:
      • Mass Spectrometry: Compare the mass of active this compound with the inactivated product. An increase in mass corresponding to the addition of a hexose (162 Da), pentose (132 Da), or other sugars indicates glycosylation [1].
      • Gene Disruption: If you are working with the producing strain or a known resistant isolate, disrupting the candidate glycosyltransferase gene should abolish inactivation and reduce the minimum inhibitory concentration (MIC), as seen with rgt1438 in actinomycetes [2].
  • Q3: What are the strategic options for overcoming this inactivation?

    • A3: Based on research for other antibiotics, strategies can target the antibiotic structure, the enzyme, or the sugar donor.
      • Aglycone Engineering: Synthesize this compound analogs where the 2'-OH position is modified or blocked to prevent glycosylation.
      • Glycosyltransferase (GT) Inhibition: Screen for small-molecule inhibitors of the inactivating GT.
      • Sugar Donor Competition: Use synthetic, non-canonical sugar donors (e.g., UDP-sugar analogs) that compete with the natural donor but result in a product that retains some antimicrobial activity, a strategy known as glycorandomization [3].
Experimental Protocol: Characterizing the Inactivation

This workflow outlines the key steps to identify and confirm glycosylation inactivation of this compound in your experiments.

start Start: Suspected Glycosylation step1 In-vitro Inactivation Assay Incubate this compound with Cell-Free Extract/Enzyme + UDP-Sugar start->step1 step2 Monitor Activity Loss Measure antimicrobial activity against susceptible strain step1->step2 step3 Structural Analysis Use HPLC and Mass Spectrometry to detect glycosylated product step2->step3 step4 Identify Glycosyltransferase Screen genomic data for GT genes or purify the inactivating enzyme step3->step4 step5 Validate GT Function Knock out candidate GT gene and test for loss of resistance step4->step5 end Confirmed Mechanism Proceed to countermeasure development step5->end

Step-by-Step Details:

  • In-vitro Inactivation Assay:

    • Purpose: To establish a direct, controllable system for studying the inactivation.
    • Method: Prepare a reaction mixture containing purified this compound, a glycosyltransferase enzyme (or a cell-free extract from a resistant strain), and a sugar donor like UDP-glucose. Incubate at an appropriate temperature (e.g., 30°C) and monitor over time. Include a negative control without the enzyme or UDP-sugar [1] [2].
  • Monitor Activity Loss:

    • Purpose: To quantitatively link the biochemical reaction to a loss of antibiotic function.
    • Method: Use a standard antimicrobial susceptibility test (e.g., broth microdilution). Compare the MIC of the reaction mixture against a susceptible strain before and after incubation. A significant increase in MIC (or loss of zone of inhibition in a disk diffusion assay) indicates successful inactivation [2].
  • Structural Analysis:

    • Purpose: To obtain direct evidence of glycosylation.
    • Method: Use High-Performance Liquid Chromatography (HPLC) to separate the reaction products. A new peak with a different retention time suggests a new compound. Analyze this peak using Mass Spectrometry (MS) to detect the mass shift corresponding to the attached sugar [1].
  • Identify the Glycosyltransferase:

    • Purpose: To find the molecular culprit for targeted interventions.
    • Method: If working with a bacterial strain, screen its genome for genes homologous to known macrolide-inactivating GTs like oleD or rgt [2]. Alternatively, purify the inactivating protein from the cell-free extract and identify it via peptide mass fingerprinting.
  • Validate GT Function:

    • Purpose: To confirm the identified gene is responsible for resistance.
    • Method: Use genetic engineering (e.g., CRISPR or homologous recombination) to create a knockout mutant of the GT gene in the resistant strain. The successful mutant should show a significant decrease in the MIC of this compound compared to the wild-type strain [2].

Future Research Directions

Given the lack of direct data on this compound, your research could make a significant contribution by:

  • Characterizing the Specific Glycosyltransferase: Identify and structurally characterize the GT responsible for this compound inactivation. This would enable structure-based inhibitor design.
  • Employing Protein Engineering: As demonstrated with the OleD Q327F variant, which showed a 7-fold increase in conversion, engineering GTs can be a powerful tool. This can be used to explore fundamental structure-activity relationships or to create biocatalysts for generating novel glycoderivatives [1].
  • Exploring Advanced AI Tools: Utilize new computational methods like DeepGlycanSite to predict potential carbohydrate-binding sites on hypothetical this compound-resistant GTs. This can help identify key residues for mutagenesis or inhibitor targeting [4] [5].

References

rosaramicin stability improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Rosaramicin Overview and Basic Data

This compound is a lipid-soluble macrolide antibiotic produced by Micromonospora rosaria [1] [2]. The table below summarizes its core biological and physicochemical properties.

Physicochemical & Biological Profile of this compound
Property Description / Value
Chemical Name Systematic IUPAC name: [(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde [3]
Molecular Formula C({31})H({51})NO(_9) [3]
Molecular Weight 581.747 g·mol(^{-1}) [3]
Melting Point 119-122 °C [3]
Appearance Solid at room temperature [3]
LogP 2.67 (indicates moderate lipophilicity) [3]
Primary Activity Macrolide antibiotic; active against Gram-positive bacteria, with improved activity against some Gram-negative strains compared to erythromycin [2]. Also active against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis [3].
Solubility Likely low water solubility; suggested solvents for stock solutions include DMSO, ethanol, or DMF [3]

Suggested Experimental Workflow for Stability Profiling

Since explicit stability data is unavailable, you can establish a characterization protocol. The following diagram outlines a systematic approach to profile this compound's stability.

rosaramicin_stability_workflow cluster_stress Stress Conditions cluster_analyze Analytical Methods Start Start: this compound Stability Investigation Stress Stress Condition Studies Start->Stress Analyze Analytical Characterization Stress->Analyze pH pH Variation Stress->pH Temp Thermal Stress Stress->Temp Light Photolysis Stress->Light Ox Oxidative Stress Stress->Ox Formulate Formulation Development Analyze->Formulate HPLC HPLC/Purity Analysis Analyze->HPLC MS Mass Spectrometry (Degradant ID) Analyze->MS Bio Bioassay (Potency Check) Analyze->Bio pH->Analyze Temp->Analyze Light->Analyze Ox->Analyze

Key Experimental Steps
  • Stress Condition Studies: Subject this compound to various stress conditions to identify degradation pathways.

    • pH Stability: Prepare solutions in buffers across a wide pH range (e.g., 1-10) and monitor degradation over time at controlled temperatures [3].
    • Thermal Stability: Expose solid API and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C).
    • Photostability: Follow ICH Q1B guidelines to test the effects of UV and visible light.
    • Oxidative Stability: Challenge with low concentrations of oxidizing agents like hydrogen peroxide.
  • Analytical Characterization: Use HPLC with UV/VIS or MS detection to separate and quantify the parent compound and its degradants. A bioassay can confirm the retention of antimicrobial activity after stress [3].

Formulation and Handling Guidance

The following table consolidates available information and inferred strategies for handling this compound.

Formulation & Troubleshooting Guide
Category Guidance / Potential Strategy Rationale / Notes
General Handling Store as a powder at -20°C; protect from light and moisture. For solutions, -80°C is recommended for long-term storage (6 months) [3]. Standard practice for labile organic compounds to minimize thermal and hydrolytic degradation.
Solubility & Stock Prep Use DMSO for primary stock solutions. For in vivo studies, use validated solvent mixtures like DMSO:Tween 80:Saline (10:5:85) or suspend in 0.5% CMC Na for oral administration [3]. Overcomes inherent low water solubility. In vivo formulations are designed to maintain compound in solution and enhance bioavailability.
Troubleshooting: Low Activity Confirm potency via bioassay against a known sensitive strain (e.g., S. aureus). Check for degradation by HPLC before use [2]. Loss of potency indicates possible decomposition.
Troubleshooting: In vivo Toxicity Closely monitor dosage. High doses (e.g., 250 mg/kg/day IM in rabbits) caused acute, fatal enterocolitis [4]. Suggests a narrow therapeutic index. Dose escalation studies require careful design.

Critical Safety and Toxicity Note

Preclinical studies highlight a significant toxicity concern. In a rabbit model, a high parenteral dosage of 250 mg/kg per day resulted in acute, fulminant enterocolitis and death within 48 hours in 7 out of 8 animals [4]. This underscores the critical importance of careful dose selection and safety monitoring in any in vivo research with this compound.

References

Known Glycosyltransferase-Mediated Macrolide Resistance Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Research on the oleandomycin producer Streptomyces antibioticus has identified a relevant resistance model involving glycosyltransferases [1]. The table below summarizes this mechanism, which inactivates specific macrolides.

Feature Description
Observed In Streptomyces antibioticus (oleandomycin producer) [1]
Mechanism Glycosyltransferase (OleD I) transfers glucose from UDP-glucose to the macrolide, altering its structure and causing inactivation [1].
Antibiotics Affected Macrolides with a free 2'-OH group on a monosaccharide attached to the lactone ring (e.g., oleandomycin, rosaramicin, methymycin, lankamycin). Erythromycin is not affected [1].
Reactivating Enzyme A second enzyme (glycosyl hydrolase) in the culture supernatant can remove the glucose, reactivating the antibiotic [1].

Experimental Guide: Investigating Potential Resistance

You can design experiments to determine if the glycosyltransferase-mediated resistance observed in other macrolides applies to this compound in your research context. The diagram below outlines a potential experimental workflow.

G A 1. In-vitro Incubation B 2. Assess Antibiotic Activity A->B C 3. Identify Glycosylation B->C G Result: No resistance observed B->G If no activity loss D 4. Confirm Causal Link C->D F Result: Resistance confirmed D->F E Hypothesis: Glycosyltransferase inactivates this compound E->A

Detailed Experimental Protocols

Experiment 1: In-vitro Glycosyltransferase Activity Assay

This experiment tests if a cell-free extract can inactivate this compound in the presence of a sugar donor.

  • Objective: To determine if a glycosyltransferase can directly modify and inactivate this compound.
  • Materials:
    • Bacterial cell extract (from a suspected resistant strain or a known macrolide producer).
    • This compound standard.
    • UDP-glucose (the potential sugar donor).
    • Appropriate reaction buffer (e.g., Tris-HCl, pH ~7.5, with Mg²⁺ or Mn²⁺ as a potential cofactor) [2].
  • Method:
    • Set up a reaction mixture containing buffer, this compound, UDP-glucose, and cell extract.
    • Include essential controls:
      • Negative Control: Reaction mixture without cell extract.
      • Negative Control: Reaction mixture without UDP-glucose.
    • Incubate at a suitable temperature (e.g., 30-37°C) for 1-2 hours.
    • Stop the reaction (e.g., by heat inactivation).
  • Analysis:
    • Microbiological Assay: Spot the reaction mixture on an agar plate seeded with a this compound-sensitive indicator bacterium. A zone of inhibition smaller than the control indicates inactivation [1].
    • Chromatography (TLC/LC-MS): Analyze the reaction products. A shift in the chromatographic mobility or a change in mass of this compound indicates successful glycosylation [1].

Experiment 2: Genetic Knockdown and Susceptibility Testing

This experiment investigates if reducing glycosyltransferase gene expression increases bacterial susceptibility to this compound.

  • Objective: To establish a causal link between glycosyltransferase gene expression and this compound resistance.
  • Materials:
    • Bacterial strain suspected of having glycosyltransferase-mediated resistance.
    • Gene silencing tools (e.g., CRISPRi, antisense RNA) specific to the target glycosyltransferase gene.
  • Method:
    • Create an experimental group with knocked-down glycosyltransferase gene expression and a control group with normal expression.
    • Perform standard minimum inhibitory concentration (MIC) assays with this compound on both groups.
  • Analysis: A significantly lower MIC in the knockdown group compared to the control indicates that the glycosyltransferase contributes to resistance [3].

FAQ and Troubleshooting Guide

Q1: My in-vitro assay shows no loss of this compound activity. Does this rule out glycosyltransferase-mediated resistance? A1: Not necessarily. Consider these factors:

  • Wrong Sugar Donor: The enzyme might use a donor other than UDP-glucose (e.g., dTDP-glucose). Test different nucleotide sugars [4].
  • Substrate Specificity: The glycosyltransferase may be highly specific for an antibiotic structure that is not exactly matched by this compound [1].
  • Cofactor Requirements: Ensure your buffer contains essential divalent cations like Mn²⁺ or Mg²⁺, which are critical for the activity of many glycosyltransferases [2] [5].

Q2: I found a glycosyltransferase that modifies this compound. How can I confirm it's a true resistance mechanism and not a metabolic side reaction? A2: A key confirmation is demonstrating that the modification directly causes a loss of function and is genetically linked to resistance.

  • Correlate with MIC: As in Experiment 2, show that strains expressing the enzyme have higher MICs than those that do not.
  • Identify the Modification Site: Use Mass Spectrometry (MS) to confirm that the glucose is attached to the specific hydroxyl group (e.g., the 2'-OH) critical for antibiotic binding to the ribosome.
  • Look for Activators: Probe the culture supernatant for a glycosyl hydrolase that can reactivate the antibiotic, as this is a hallmark of a dedicated self-resistance mechanism in antibiotic producers [1].

Research Context and Notes

It is noteworthy that a 1981 study found this compound to have activity similar to erythromycin against multiply antibiotic-resistant pneumococci, and all tested β-lactam antibiotics were significantly less effective against these resistant strains [6]. This suggests that if a glycosyltransferase mechanism exists for this compound, it may not be widespread or was not a primary resistance factor in those clinical isolates.

References

rosaramicin metabolic stability challenges

Author: Smolecule Technical Support Team. Date: February 2026

Rosaramicin Metabolic Stability Profile

The table below summarizes key pharmacokinetic parameters that define this compound's metabolic stability profile in humans [1].

Parameter Description Implication for Metabolic Stability
Absolute Bioavailability 32-39% (oral administration) Indicates significant first-pass metabolism.
Elimination Half-life (t₁/₂β) 3.28 hours Suggests a moderate elimination rate post-distribution.
Apparent Volume of Distribution 3.78 L/kg Implies extensive tissue distribution, which can influence clearance and stability.
Total Body Clearance 13.41 mL/min/kg High clearance rate, confirming extensive metabolism and/or excretion.
Major Metabolite Identified 20-bis-ureidothis compound 17-38% of urinary radioactivity, 26-29% of fecal radioactivity.
Recovery of Unchanged Drug ~0.5-1.3% of administered dose (via urine) Confirms that very little of the parent drug remains unchanged.

Experimental Protocols for Investigating Metabolic Stability

Here are detailed methodologies for key experiments to study this compound's metabolic stability.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol helps identify how quickly this compound is metabolized and characterizes its major metabolites [1].

  • 1. Preparation of Stock Solutions
    • Prepare a 1 mM this compound stock solution in a suitable solvent like DMSO. Prepare a cofactor solution containing 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer (pH 7.4).
  • 2. Incubation Setup
    • In a pre-warmed tube, mix 100 µL of human or animal liver microsomes (0.5-1 mg/mL protein concentration), 10 µL of the 1 mM this compound stock solution (final concentration 10 µM), and 780 µL of 0.1 M phosphate buffer (pH 7.4).
    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
    • Initiate the reaction by adding 100 µL of the NADP+ cofactor solution. Include a negative control without the cofactor solution.
  • 3. Sample Collection and Quenching
    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw 100 µL of the incubation mixture.
    • Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold acetonitrile containing an internal standard.
  • 4. Sample Analysis and Data Processing
    • Vortex mix, then centrifuge the quenched samples at high speed (e.g., 13,000 × g for 10 minutes) to precipitate proteins.
    • Analyze the supernatant using a High-Pressure Liquid Chromatography (HPLC) method, such as one using a C18 column and UV or mass spectrometry detection [1].
    • Plot the percentage of parent drug remaining versus time to determine the in vitro half-life.
Protocol 2: Investigating CYP450 Enzyme Induction/Inhibition

This protocol assesses if this compound's metabolism involves key nuclear receptor pathways [2].

  • 1. Cell Culture and Treatment
    • Culture human hepatocytes (e.g., HepaRG cells or primary hepatocytes) in appropriate maintenance media.
    • Once cells reach confluence, treat them with this compound (at multiple concentrations) and known inducters (e.g., Rifampin for PXR, Phenobarbital for CAR) for 48-72 hours. Include a vehicle control.
  • 2. RNA Isolation and Gene Expression Analysis
    • After treatment, isolate total RNA from the cells using a standard method (e.g., TRIzol).
    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key CYP450 enzymes (e.g., CYP3A4, CYP2B6) and nuclear receptors (PXR, CAR).
  • 3. Data Interpretation
    • An increase in CYP450 mRNA levels after this compound treatment suggests it may induce its own metabolism via receptor pathways. Co-incubation with specific receptor antagonists can further confirm the pathway.

This compound Metabolism and Cellular Stress Pathway

The diagram below illustrates the proposed molecular signaling pathway by which this compound and its metabolites may trigger cellular stress responses, based on general principles of xenobiotic metabolism [2].

rosaramicin_pathway This compound This compound Metabolism Metabolism This compound->Metabolism ElectrophilicMetabolites ElectrophilicMetabolites Metabolism->ElectrophilicMetabolites OxidativeStress OxidativeStress Metabolism->OxidativeStress MAPKPathway MAPKPathway ElectrophilicMetabolites->MAPKPathway OxidativeStress->MAPKPathway Nrf2 Nrf2 MAPKPathway->Nrf2 ARE ARE Nrf2->ARE Binds to PhaseIIEnzymes PhaseIIEnzymes ARE->PhaseIIEnzymes Activates transcription Detoxification Detoxification PhaseIIEnzymes->Detoxification

The pathway illustrates how the metabolism of this compound may generate reactive metabolites or oxidative stress, activating cellular defense mechanisms that ultimately enhance its own detoxification and elimination [2].

Frequently Asked Questions (FAQs)

  • Why is the recovery of unchanged this compound in excreta so low? The low recovery (≈7-9% in urine as parent drug) is a direct result of extensive pre-systemic and systemic metabolism. Most of the administered dose is converted into metabolites like 20-bis-ureidothis compound before excretion [1].
  • Which metabolic pathways are most likely involved in this compound's instability? While specific enzymes are not identified in the literature, the high clearance and volume of distribution suggest possible involvement of common systems. The CYP450 system, particularly isoforms induced by PXR (e.g., CYP3A4), is often involved in macrolide metabolism. Phase II conjugation pathways may also play a role [2].
  • What are the best practices for handling and storing this compound in the lab? While specific stability data is limited, general practices for labile compounds apply. Store the powder at -20°C. For working solutions, prepare fresh in DMSO and use immediately. If storage is necessary, keep at -80°C for short periods and avoid repeated freeze-thaw cycles [3].

References

OleD Glycosyltransferase: Core Properties & Common Uses

Author: Smolecule Technical Support Team. Date: February 2026

OleD is a promiscuous UDP-glycosyltransferase from Streptomyces antibioticus [1] [2]. It is an inverting GT-B fold enzyme that catalyzes the transfer of a sugar (commonly glucose from UDP-glucose) to an acceptor molecule, creating a glycosidic bond [3]. The table below summarizes its key characteristics.

Property Description
Source Organism Streptomyces antibioticus [2] [4]
Natural Function Glycosylation of oleandomycin [2]
Enzyme Type UDP-glycosyltransferase (GT-B fold) [1]
Common Sugar Donor UDP-glucose (UDPG) [1] [4]
Catalytic Residues Features a D-X-D motif; H25 is a key catalytic residue in some variants [1] [5]
Divalent Cation Requirement Requires Mn²⁺ or Mg²⁺ for activity [5] [3]

OleD has been successfully applied to modify a wide range of substrates, as shown below.

Substrate Class Example Acceptors
Macrolide Antibiotics Oleandomycin, Erythromycin [2]
Flavonoids Apigenin, Naringenin, Quercetin, Kaempferol [4]
Steroids Various cardiotonic steroids (e.g., digoxin derivatives) [2] [6]
Alkaloids Indole alkaloids [2]
Other Nosiheptide (NOS) [1]

Experimental Protocols & Workflows

Here are standard methodologies for working with recombinant OleD.

Gene Cloning and Expression in E. coli

This is a common first step to produce the enzyme [2] [4].

Start Start Gene Cloning Synthesize Synthesize OleD gene (GenBank: WP_063854495.1) Start->Synthesize Clone Clone into pET vector (e.g., pET28a(+)) Synthesize->Clone Transform Transform into E. coli BL21(DE3) Clone->Transform Express Culture and Induce with IPTG (0.4 mM, 18°C, 18 hrs) Transform->Express Harvest Harvest cells by centrifugation Express->Harvest

Protein Purification via Affinity Chromatography

After expression, purify the enzyme for in vitro reactions [2].

  • Cell Lysis: Resuspend cell pellets in a binding buffer (e.g., 50 mM sodium phosphate, 0.3 M NaCl, 20 mM imidazole, pH 7.4). Lyse cells using sonication and clarify the lysate by centrifugation [2].
  • Affinity Purification: Pass the clear supernatant through a Ni-NTA resin (if the protein has a His-tag). Wash with a mild buffer (e.g., 50 mM imidazole) to remove impurities [2].
  • Elution: Elute the pure OleD protein using an elution buffer with high imidazole concentration (e.g., 300 mM). Confirm purity by SDS-PAGE (>95% purity is achievable) [2].
Standard Glycosylation Reaction

A typical in vitro glycosylation assay is outlined below [1].

Setup Set Up Reaction R1 Aglycone Acceptor (1 mg/mL) Setup->R1 R2 Sugar Donor (UDPG) (3 mg/mL) Setup->R2 R3 OleD Enzyme (crude extract or purified) Setup->R3 R4 Tris-HCl Buffer (50 mM, pH 8.0) Setup->R4 R5 Cofactor (MnCl₂/MgCl₂) (5-10 mM) Setup->R5 Incubate Incubate reaction mixture (Time/Temp varies) R1->Incubate R2->Incubate R3->Incubate R4->Incubate R5->Incubate Analyze Analyze products via HPLC/LC-MS Incubate->Analyze

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems.

Problem Possible Cause Suggested Solution
Low or No Conversion Low enzyme activity/expression Co-express with molecular chaperones (e.g., DnaK/DnaJ/GrpE) [4].
Inhibition by nucleotide byproducts (UDP) Add phosphatase to degrade UDP or use a nucleotide sugar recycling system [7].
Substrate not favored by wild-type OleD Use engineered OleD variants (e.g., OleD ASP, OleD-10 FG) for enhanced activity and promiscuity [1] [2].
Poor Enzyme Stability/Reusability Enzyme denaturation Immobilize the enzyme. His-tagged OleD can be immobilized on Fe₃O₄/SiO₂/NiO nanoparticles, retaining >60% activity after 7 reuse cycles [4].
Low Solubility of Acceptor Hydrophobic aglycone Include a small amount of organic co-solvent like DMSO (e.g., 10% v/v) in the reaction mix [1].

Frequently Asked Questions (FAQs)

Q1: Can OleD glycosylate substrates other than its natural one? Yes, OleD is notably promiscuous. It has been used to glycosylate diverse acceptors, including flavonoids, steroids, and other antibiotics [2] [4]. Its variant, OleD (ASP), shows even broader substrate promiscuity [2].

Q2: How can I improve the yield of my glycosylated product? Beyond using engineered enzyme variants, you can optimize the reaction conditions. Using a sugar nucleotide recycling system can drive the reaction forward by reducing product inhibition and making the process more efficient [7] [3].

Q3: Is OleD a retaining or inverting glycosyltransferase? OleD is an inverting glycosyltransferase. It catalyzes the transfer of a sugar moiety, resulting in an inversion of the anomeric configuration (e.g., from α-linked UDP-glucose to a β-linked glycoside) [3].

Q4: What is the role of metal ions in OleD catalysis? Divalent metal ions like Mn²⁺ or Mg²⁺ are essential cofactors. They coordinate the phosphate groups of the nucleotide sugar donor (e.g., UDP-glucose) within the enzyme's active site, which is crucial for catalysis [5] [3].

Important Considerations for Your Application

Since direct information on rosaramicin is unavailable, please note:

  • Start with Promiscuous Variants: Begin your experiments with the engineered OleD (ASP) or other high-performing mutants like OleD-10 FG, as they are more likely to accept non-native substrates like this compound [1] [2].
  • Screen Reaction Conditions: Systematically vary parameters such as pH, temperature, and the concentration of divalent cations (Mn²⁺ vs. Mg²⁺) to find the optimal conditions for your specific substrate [1].
  • Verify the Product: Always use analytical techniques like LC-MS to confirm the identity of the glycosylated product and check the regioselectivity of the reaction [1].

References

Rosaramicin Fermentation: Key Optimization Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing the production medium is crucial for maximizing Rosaramicin yield. The table below summarizes the role and optimal selection of key medium components based on general fermentation principles [1].

Medium Component Role & Optimization Principle Considerations for this compound
Carbon Source Energy source; slow assimilation can prevent carbon catabolite repression and enhance secondary metabolism [1]. Prefer slowly metabolized sugars (e.g., galactose, lactose) over glucose to avoid repression [1].
Nitrogen Source Cell growth and metabolite synthesis; type and concentration significantly influence yield [1]. Test both organic and inorganic sources; specific amino acids can be precursors or inhibitors [1].
Phosphate Essential for primary growth; high concentrations often inhibit secondary metabolite production [1]. Use a lower concentration (often in mM range) suitable for initiating antibiotic production [1].

Beyond the medium, the producing strain is critical. This compound is naturally produced by specific Micromonospora strains, such as M. rosaria and M. chalcea [2] [3]. Strain improvement through genetic engineering can directly enhance yield. Introducing sugar biosynthesis genes into Micromonospora rosaria has successfully generated new this compound derivatives and altered production profiles [4].

Troubleshooting Common Fermentation Problems

Problem Possible Causes Recommended Actions
Low Final Yield Suboptimal C/N ratio; catabolite repression; inadequate phosphate level; low-producing strain [1]. Use statistical design (RSM) to optimize medium; replace repressive carbon sources; validate strain performance [1].
High Process Variability Inconsistent inoculum preparation; undefined medium components (e.g., complex extracts) [1]. Standardize inoculum age/vigor; use chemically defined media where possible; tightly control pH and temperature [1].
Contamination Non-sterile operation; compromised reactor integrity; contaminated seed stock. Review sterile technique; perform integrity checks; prepare new master cell bank.
Scale-Up Yield Drop Poor mass transfer (O₂); shear stress; heterogeneous mixing conditions in large bioreactors [5]. Optimize aeration/agitation; use scale-down models to mimic large-scale conditions; partner with experienced CDMOs [5].

Experimental Workflow for Medium Optimization

For a systematic approach to medium optimization, follow the workflow below. This leverages statistical Design of Experiments (DoE) for efficient and robust results [1].

Start Start: Initial Medium P1 Plackett-Burman    Screening Design Start->P1 D1 Identify Key    Influential Factors P1->D1 P2 Response Surface    Methodology (RSM) D1->P2 D2 Establish Optimal    Factor Levels P2->D2 P3 Confirmatory    Experiment D2->P3 End Validated    Optimal Medium P3->End

Workflow Steps:

  • Initial Medium & Inoculum: Begin with a reported production medium for a this compound-producing Micromonospora strain [6] [3]. Ensure inoculum is from a healthy, active pre-culture.
  • Screening Design: Use a Plackett-Burman design to screen numerous factors (e.g., carbon, nitrogen, phosphate, trace metals) with minimal experiments. This identifies which components significantly impact yield [1].
  • Identify Key Factors: Analyze the screening data to select the 3-5 most influential factors for further optimization.
  • Optimization Design: Apply Response Surface Methodology (RSM), like a Central Composite Design, to these key factors. This model defines the interaction between factors and finds their optimal concentrations [1].
  • Model Validation: Run a confirmatory experiment using the RSM-predicted optimal conditions. Validate that the actual yield matches the model's prediction.

Advanced Strategies & Genetic Engineering

For significant leaps in productivity, consider these advanced methods:

  • Genetic Engineering: Introduce genes from other antibiotic pathways to create novel derivatives or enhance production. For example, integrating the d-mycinose biosynthetic gene cluster into Micromonospora rosaria using the ΦC31-derived vector pSET152 resulted in new mycinosyl rosamicin derivatives [4].
  • Elicitation: Adding yeast extract as an elicitor has been shown in other systems to dramatically boost the production of antibacterial compounds by stimulating the phenylpropanoid pathway [7]. This strategy can be tested in this compound fermentation.
  • Partner with Experts: Contract Development and Manufacturing Organizations (CDMOs) specialize in scaling fermentation processes, offering expertise in yield optimization that can reduce unit economics by over 80% [5].

References

rosaramicin derivative enhanced stability

Author: Smolecule Technical Support Team. Date: February 2026

Rosaramicin Core Profile

The table below summarizes the fundamental characteristics of this compound as a reference point for derivative development [1] [2].

Property Description
IUPAC Name {(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyloxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [2]
CAS Number 35834-26-5 [1]
Molecular Formula C₃₁H₅₁NO₉ [1]
Molecular Weight 581.74 g/mol [1]
Aliases Rosamicin, Juvenimicin A3, M-4365 [1] [2]
Category Macrolide antibiotic [1]
Biological Activity Antibacterial; active against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis [1]. Shows higher concentration in prostate tissue than erythromycin [2].
Producer Micromonospora rosaria [1] [3]

Stability Factors & Enhancement Strategies

While direct data on this compound derivative stability is limited, the table below outlines general factors and a potential engineering strategy based on related research.

Factor Consideration / Strategy
Inherent Stability The core structure contains an aldehyde group and an epoxide [1], which can be reactive and may influence stability.
Glycosylation Strategy Introducing a second deoxyhexose sugar (d-mycinose) to the C-21 position of the this compound aglycone core via genetic engineering of the producing strain can create novel derivatives (e.g., 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin) [3]. This demonstrates a method to alter the chemical structure, which can be explored to improve stability and other properties.

Experimental Protocol for Derivative Production

The following methodology, adapted from published research, details how to generate this compound derivatives through biosynthetic engineering [3].

Objective: To produce novel mycinosyl this compound derivatives by introducing d-mycinose biosynthetic genes into the Micromonospora rosaria host.

Key Materials:

  • Bacterial Strain: Micromonospora rosaria IFO13697 (rosamicin producer).
  • Gene Source: d-mycinose biosynthetic gene cluster (mycCI, mycCII, mycD, mycE, mycF, mydH, mydI) from Micromonospora griseorubida.
  • Vector: ΦC31-derived integration vector pSET152.

Methodology:

  • Vector Construction: Clone the d-mycinose biosynthetic genes into the pSET152 vector under the regulation of the apramycin-resistance gene aac(3)IV promoter to create plasmid pSETmycinose.
  • Conjugal Transfer: Introduce pSETmycinose into Micromonospora rosaria cells via intergeneric conjugation from E. coli.
  • Fermentation: Culture the resulting transconjugant strain (e.g., M. rosaria TPMA0001) in a suitable production medium.
  • Extraction & Isolation:
    • Harvest the culture broth.
    • Extract metabolites with ethyl acetate.
    • Concentrate the extract under vacuum.
  • Analysis & Identification:
    • Analyze extracts using techniques like TLC or HPLC and compare them to the wild-type strain profile to identify new compounds.
    • Purify novel compounds using chromatographic methods (e.g., silica gel column chromatography, preparative HPLC).
    • Elucidate structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Proposed Workflow for Stability Enhancement

The diagram below outlines a logical workflow for a project aimed at enhancing this compound stability, based on the engineering strategy described above.

Start Start: Identify Stability Goal Gen Genetic Engineering Introduce d-mycinose genes into M. rosaria Start->Gen Ferm Fermentation Culture engineered strain Gen->Ferm Ext Extraction & Purification Isolate novel derivatives Ferm->Ext Char Structural Characterization MS/NMR to confirm structure Ext->Char Test Stability Assay Compare stability of new derivative vs. parent compound Char->Test Eval Evaluate Result Does the new derivative show enhanced stability? Test->Eval End Lead Candidate Identified Eval->End

Potential FAQs for a Technical Support Center

Here are some anticipated questions that could form the basis of your troubleshooting guide.

Q1: What are the major chemical liabilities in the this compound structure that could lead to instability? A1: The core structure of this compound contains functional groups that are potentially reactive, including an aldehyde and an epoxide [1]. Degradation pathways could involve nucleophilic attack on the epoxide, oxidation of the aldehyde, or hydrolysis. A full stability study under various stress conditions (pH, temperature, light) is needed to identify the primary degradation pathways.

Q2: What is a proven genetic strategy to create this compound derivatives? A2: Research has successfully produced new derivatives by introducing the d-mycinose biosynthetic gene cluster from Micromonospora griseorubida into Micromonospora rosaria using the ΦC31-derived integration vector pSET152. This led to the biosynthesis of a mycinosyl rosamicin derivative, demonstrating that glycosylation is a viable approach for structural modification [3].

Q3: Where can I find detailed physicochemical properties for this compound? A3: Suppliers and chemical databases provide information such as the molecular formula (C₃₁H₅₁NO₉), molecular weight (581.74 g/mol), melting point (119-122 °C), and solubility profiles (e.g., soluble in DMSO, ethanol, DMF) [1]. This data is crucial for planning experiments.

A Path Forward

I hope this structured information provides a solid starting point. To develop a more comprehensive support center, the following steps would be highly beneficial:

  • Consult Specialized Databases: Deepen your search in dedicated scientific databases like SciFinder or Reaxys for specific journal articles on "this compound stability," "degradation pathways," or "formulation."
  • Perform Stress Testing: Conduct practical forced degradation studies on this compound under different conditions (acidic, basic, oxidative, thermal, photolytic) to map its specific stability profile.
  • Explore Analogues: The successful creation of a glycosylated derivative [3] suggests that exploring other modifications (e.g., of the aldehyde group) could be a fruitful avenue for stability enhancement.

References

Rosamicin vs. Lincomycin: Antibacterial Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and comparative findings based on historical experimental data.

Feature Rosamicin Lincomycin
Antibiotic Class Macrolide [1] [2] Lincosamide [3] [4]
Production Source Micromonospora rosaria [1] Streptomyces lincolnensis [3]
Primary Mechanism Binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis [1] Binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis [3]
Spectrum of Activity Gram-positive bacteria and enhanced activity against Gram-negative bacteria (e.g., Enterobacteriaceae, Pseudomonas) [1] Primarily Gram-positive cocci and anaerobic bacteria [3] [5]
Cross-Resistance with Erythromycin Incomplete [1] [2]. Active against some erythromycin-resistant S. aureus strains [2]. Incomplete [1]
Key Experimental Finding More active than erythromycin against Gram-negative strains at pH 7.2, 7.6, and 8.0 [1] Use is reserved for serious infections in penicillin-allergic patients due to toxicity risks (e.g., CDAD) [6] [5]

Experimental Data on Cross-Resistance

The most direct evidence comes from a 1974 comparative study, which used broth dilution assays to evaluate activity against Gram-positive organisms [1].

  • Incomplete Cross-Resistance: The study concluded that cross-resistance among rosamicin, erythromycin, and lincomycin for Gram-positive organisms was incomplete [1]. This means that a bacterial strain resistant to one of these antibiotics was not automatically resistant to the others.
  • Rosamicin's Unique Profile: Subsequent research confirmed that rosamicin is highly active against some erythromycin-resistant strains of Staphylococcus aureus, demonstrating its distinct profile and lack of complete cross-resistance [2].

Detailed Experimental Methodology

The key findings are based on standardized antimicrobial testing protocols. Here is a detailed breakdown of the core methodology cited in the search results.

Broth Dilution for Susceptibility Testing (as described in [1])

This technique was used to determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Objective: To quantitatively compare the in vitro activity of rosamicin, erythromycin, and lincomycin against various bacterial strains.
  • Procedure:
    • Bacterial Inoculum: Standardized suspensions of test organisms (e.g., Staphylococcus aureus, streptococci) are prepared.
    • Antibiotic Dilution Series: Two-fold serial dilutions of each antibiotic are prepared in a liquid growth medium.
    • Inoculation and Incubation: Each tube in the dilution series is inoculated with a standardized number of bacteria and incubated at 35°C for a set period (e.g., 18-24 hours).
    • MIC Determination: The MIC is recorded as the lowest concentration of antibiotic that produces no visible turbidity (clear tube), indicating inhibition of bacterial growth.
  • Application in the Study: This method allowed the researchers to establish that rosamicin inhibited most Gram-positive strains at concentrations of 0.02 to 4.0 µg/mL and to directly compare these MIC values with those of erythromycin and lincomycin [1].
Mechanism of Action and Resistance

The following diagram illustrates the shared target and common resistance mechanism that underpin the cross-resistance relationships between macrolides, lincosamides, and streptogramin B antibiotics (MLS(_B) resistance).

G Antibiotic Antibiotic (e.g., Macrolide, Lincosamide) RibosomalTarget 50S Ribosomal Subunit (23S rRNA) Antibiotic->RibosomalTarget Binds to AlteredTarget Altered Binding Site Antibiotic->AlteredTarget Reduced Binding ProteinSynthesis Inhibition of Protein Synthesis RibosomalTarget->ProteinSynthesis BacterialDeath Bacterial Death or Growth Arrest ProteinSynthesis->BacterialDeath ResistanceGene erm Gene Expression (MLS(_B) Resistance) rRNAMethylation Methylation of A2058 on 23S rRNA ResistanceGene->rRNAMethylation rRNAMethylation->AlteredTarget ResistanceOutcome Cross-Resistance to Macrolides, Lincosamides, Streptogramin B AlteredTarget->ResistanceOutcome

This shared resistance mechanism is why cross-resistance between these classes is often observed. The incomplete nature of this cross-resistance, as seen with rosamicin, suggests that additional structural differences between the antibiotics affect how they interact with the binding site, even when it is modified [7] [3].

Interpretation and Takeaways for Professionals

  • The Data is Historical: The most direct comparative in vitro data is from the 1970s. The clinical development and current status of rosamicin are not detailed in the available results.
  • Lincomycin's Clinical Niche: Lincomycin is clearly designated as an antibiotic of last resort for serious infections in penicillin-allergic patients, primarily due to the risk of Clostridium difficile-associated diarrhea (CDAD) and colitis [6] [5].
  • Mechanism is Key: Understanding the shared target on the 50S ribosomal subunit is crucial for predicting and researching cross-resistance patterns within the MLS(_B) group.

References

rosaramicin prostatic tissue concentration vs erythromycin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Prostatic Concentration Data

The table below summarizes key quantitative findings from experimental studies, primarily in canine models, with supporting data from human tissue.

Antibiotic Subject Prostatic Secretion Concentration Prostatic Tissue Concentration Key Comparative Finding
Rosamicin Dog (Normal Prostate) Highly concentrated [1] Significantly higher than erythromycin [1] Achieved significantly higher concentrations in both tissue and secretion compared to erythromycin in normal prostates [1].
Rosamicin Dog (Infected Prostate) High (though lower than in normal) [1] Information missing Remained highly concentrated in secretion, though levels were significantly lower than in normal glands [1].
Erythromycin Dog (Normal Prostate) Significantly less concentrated than rosamicin [1] Significantly less concentrated than rosamicin [1] Demonstrated lower concentration ratios in prostatic secretion, interstitial fluid, and tissue [2].
Rosamicin Human (Prostatic Tissue) Information missing Information missing The difference in prostatic concentration was even more pronounced in human tissue obtained by transurethral resection [2].

Detailed Experimental Protocols

The data in the table above is derived from the following key experimental studies.

  • 1. Canine Model of Prostatic Distribution [1] [2]

    • Objective: To compare the concentrations of rosamicin and erythromycin in plasma, urine, prostatic tissue, and prostatic secretion.
    • Subjects: Dogs with both normal and experimentally infected prostate glands.
    • Dosing: Both antibiotics were administered by constant intravenous infusion for 4 hours.
    • Sample Collection: Plasma, urine, prostatic tissue, and prostatic secretion samples were collected.
    • Analysis Method: Bioassay technique was used to determine antibiotic concentrations.
  • 2. Human Prostatic Tissue Study [2]

    • Objective: To investigate the concentration of rosamicin in human prostatic tissue and compare it with erythromycin.
    • Subjects: Human patients undergoing transurethral resection of the prostate.
    • Analysis: The concentration of rosamicin in the resected tissue was measured and found to be markedly higher than that of erythromycin.

The workflow of the primary canine study can be visualized as follows:

cluster_canine Canine Study Workflow [1] [2] A Subject Preparation (Dogs with normal & infected prostates) B IV Antibiotic Infusion (Rosamicin vs. Erythromycin for 4 hours) A->B C Sample Collection (Plasma, Urine, Prostatic Tissue, Secretion) B->C D Bioassay Analysis (Determine antibiotic concentrations) C->D E Data Comparison (Rosamicin showed higher prostatic concentration) D->E

Pharmacokinetic & Antibacterial Profile

Beyond tissue penetration, the overall pharmacokinetic and antibacterial properties of these drugs differ significantly. The table below summarizes these key differences.

Property Rosamicin (Rosaramicin) Erythromycin
Drug Class Lipid-soluble basic macrolide [1] Macrolide [3]
Gram-positive Activity Good activity; inhibits most strains (e.g., S. aureus, streptococci) at 0.02-4.0 µg/ml [4] Good activity against susceptible strains [3]
Gram-negative Activity Better than erythromycin; active against Enterobacteriaceae and some Pseudomonas [4] Generally poorer; many strains of H. influenzae are resistant [3]
Oral Bioavailability Low (~32-39%) due to extensive first-pass metabolism [5] Variable (18-45%), acid-labile [3]
Volume of Distribution Large (3.78 L/kg), indicating extensive tissue distribution [5] Information missing
Metabolism Extensive; major metabolite is 20-bis-ureidothis compound [5] Partially metabolized by CYP3A4 to N-desmethylerythromycin [3]
Elimination Half-life ~3.28 hours (elimination phase after IV) [5] ~1-3 hours (varies by formulation) [6] [3]
Primary Route of Elimination Feces (as metabolites) [5] Liver; <5% excreted unchanged in urine [3]

The relationship between rosamicin's pharmacokinetics and its prostatic penetration is tied to its physical properties and metabolic fate, as shown below:

A Rosamicin Properties B Lipid-soluble & Basic Nature A->B C Favorable Prostatic Distribution B->C E Extensive First-Pass Metabolism B->E Contributes to F High Tissue Penetration (Vd: 3.78 L/kg) B->F D Low Oral Bioavailability (~32-39%) E->D

Potential for Clinical Application

The experimental data suggested that rosamicin's broad spectrum and high prostatic concentration made it a promising candidate for treating bacterial prostatitis [1] [2]. One clinical study also showed that this compound was effective in eradicating Chlamydia trachomatis cervical infection, though a high incidence of gastrointestinal side effects and elevated liver enzymes were noted [7].

It is important to note that the most compelling data for rosamicin's prostatic penetration comes from older studies (1970s-1980s). As a researcher, you may find it valuable to investigate why its development did not progress further, which could provide insights into drug design and toxicity profiles.

References

Antibacterial Activity Comparison Against Ureaplasma

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative data from studies that directly compared the Minimum Inhibitory Concentration (MIC) of rosaramicin against other antibiotics for Ureaplasma strains.

Antibiotic Class Antibiotic Name MIC Range (μg/mL) Against U. urealyticum [1] Activity Notes
Macrolide This compound 0.031 - 4.0 [1] Good inhibitory action; often bactericidal at or near MIC levels for bovine strains [2].
Tetracycline Tetracycline ≤0.5 - 256 [1] Wider range indicates presence of resistant strains; primarily bacteriostatic [3].
Macrolide Erythromycin ≥1 - 64 [1] Shows higher MICs than this compound in this study.
Tetracycline Minocycline Not fully quantified Good inhibitory action, but often not bactericidal at tested levels for bovine strains [2].

Detailed Experimental Protocols

The data in the table above was generated using standardized methodologies crucial for reproducibility. Here are the details of the key experiments cited.

Standardized Susceptibility Testing for Ureaplasma urealyticum [1]

This study established a method for determining MICs that is compatible with contemporary standards.

  • Test Organisms: 9 serotype strains and 27 clinical isolates of Ureaplasma urealyticum, with an additional 555 isolates screened for tetracycline response.
  • Culture Medium: A modified Shepard's liquid medium (10B broth) was used.
  • Inoculum Preparation: Cultures were incubated until the color change unit (CCU) reached at least 10^4/mL. The inoculum was adjusted for the susceptibility test.
  • MIC Determination: Antibiotics were serially diluted two-fold in the liquid medium. Tubes were inoculated and incubated at 37°C. A presumptive MIC was read after 24 hours as the highest dilution showing no color change (indicating no growth). A definitive MIC was confirmed after 48 hours of incubation.
  • Ureaplasmacidal Action: To determine if the effect was bactericidal, subcultures were made from clear tubes onto agar plates. The absence of colonies indicated a cidal effect.
Comparative Activity Against Bovine Ureaplasma Strains [2]

This earlier study compared the inhibitory and cidal action of this compound and minocycline.

  • Test Organisms: 52 bovine Ureaplasma strains (isolated from semen, vaginal swabs, and preputial washings).
  • Methodology: The in vitro activity of both antibiotics was tested against the strains. The study specifically compared the inhibitory concentration with the ureaplasmacidal (bactericidal) concentration.
  • Key Finding: this compound was found to be ureaplasmacidal for most strains at, or very close to, the inhibitory (MIC) level. In contrast, a bactericidal level of minocycline was often not achieved for most strains [2].

Mechanism of Action and Resistance

Understanding how an antibiotic works and how resistance develops is critical in drug development.

  • This compound's Mechanism: this compound is a 16-membered macrolide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It binds specifically to the 50S ribosomal subunit, preventing the proper formation of protein chains [4]. This binding is similar to, but distinct from, that of other macrolides like erythromycin.
  • Tetracycline's Mechanism: Tetracyclines also inhibit protein synthesis but do so by binding to the 30S ribosomal subunit, which prevents the aminoacyl-tRNA from attaching to the A-site of the ribosome [3].
  • Emerging Resistance: Research into resistance mechanisms is ongoing. A 2025 study using advanced functional metagenomics identified novel efflux pumps (proteins that pump antibiotics out of the cell) for tetracycline in environmental samples [5]. This highlights the continuous evolution of resistance and the need for novel antibiotics and diagnostics.

To visually summarize the core mechanistic and experimental concepts, the following diagrams are provided.

RosaramicinMechanism This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis BacterialDeath Bacteriostatic Effect ProteinSynthesis->BacterialDeath

This compound's Mechanism of Action

SusceptibilityWorkflow A Prepare Serial Antibiotic Dilutions B Inoculate with Standardized Ureaplasma Culture A->B C Incubate at 37°C for 24-48 hours B->C D Read Presumptive MIC (24h) C->D E Read Definitive MIC (48h) D->E F Subculture Clear Tubes E->F G Determine MBC (Bactericidal Activity) F->G

Ureaplasma Susceptibility Testing Workflow

Research Implications and Future Directions

The data indicates that This compound demonstrates potent in vitro activity against Ureaplasma species, often superior to erythromycin and minocycline in the studies cited, with the added benefit of frequently being bactericidal [2] [1]. This profile suggests it could be a valuable candidate for further investigation, especially for infections where bactericidal action is desired.

However, it is crucial to note that the most recent and comprehensive data available from the search is from 2025, which focuses on resistance mechanisms [5] [6] rather than on this compound itself. The experimental data for this compound comes from studies published in the 1980s. Therefore, its activity against contemporary, multidrug-resistant pathogens is not established here.

For a complete assessment, future work should involve:

  • Testing against current clinical isolates of priority pathogens listed by the WHO [6].
  • Employing modern techniques like the functional metagenomic methods described by Crofts et al. (2025) to proactively identify potential resistance [5].
  • Investigating pharmacokinetic and pharmacodynamic properties in modern preclinical models.

References

rosaramicin binding affinity E. coli ribosome

Author: Smolecule Technical Support Team. Date: February 2026

Rosaramicin Binding to E. coli Ribosome

The table below summarizes the key experimental findings and methodologies from foundational studies on this compound.

Aspect Experimental Findings for this compound Experimental Methodology
Ribosome Subunit Specificity Binds specifically to the 50S and 70S ribosomal subunits. No detectable binding to the 30S subunit [1]. Sucrose gradient centrifugation, Gel exclusion chromatography, Equilibrium dialysis [1].
Binding Affinity Correlation Binding affinity of this compound and dihydrothis compound to E. coli ribosomes correlates with their minimal inhibitory concentration (MIC) in microorganisms [1]. Equilibrium dialysis to evaluate binding parameters [1].
High-Affinity Binding Site Proteins Photoinduced covalent binding labels proteins L18 and L19 to a larger extent, identifying them as part of the high-affinity binding site [2]. Photoinduced affinity labeling followed by bidimensional electrophoresis. Use of puromycin as an effector to compete for binding sites [2].
Comparison with Dihydrothis compound The dihydroderivative shows a similar, specific binding profile to the 50S and 70S subunits [1]. Same methodologies as above; synthesis of [3H]dihydrothis compound used for tracing [1].

To help visualize the experimental process used in these studies, the following diagram outlines the key workflow for identifying this compound's binding site.

RosaramicinWorkflow start Start: Investigate This compound Binding step1 Synthesize [³H]Dihydrothis compound start->step1 step2 Incubate with E. coli Ribosomes step1->step2 step3 Apply Binding Assay (Equilibrium Dialysis) step2->step3 step4 Perform Photoinduced Affinity Labeling step3->step4 step5 Analyze Labeled Ribosomal Proteins step4->step5 result Result: Identify High-Affinity Binding Site (Proteins L18/L19) step5->result

Experimental Workflow for this compound Binding Site Identification

The diagram below illustrates the key finding of where this compound binds on the E. coli ribosome.

RibosomeBinding cluster_70S 70S E. coli Ribosome cluster_50S 50S Large Subunit cluster_30S 30S Small Subunit L18 Protein L18 HighAffinitySite High-Affinity Binding Site L19 Protein L19 OtherProteins ...L1, L5, L6, L15... S1 ...Proteins S1, S3... This compound This compound This compound->L18 Primary Interaction This compound->L19 Primary Interaction This compound->OtherProteins Secondary Labeling

This compound Binding Site on the E. coli Ribosome

Key Interpretations of the Data

  • Binding Specificity and Affinity: The specific binding to the 50S subunit and the correlation between affinity and MIC strongly suggest that inhibiting the 50S subunit's function is this compound's primary antibacterial mechanism [1].
  • The High-Affinity Site: The finding that L18 and L19 are more intensely labeled in the presence of a competitor indicates that the initial, reversible binding of the antibiotic occurs at a site involving these proteins. This site is likely functionally crucial for antibiotic action [2].

References

rosaramicin vs tylosin antibacterial activity

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Profile at a Glance

The following table consolidates the key information on the spectrum and activity of each antibiotic.

Feature Rosaramicin Tylosin
Antibiotic Class Macrolide [1] [2] Macrolide [3] [4]
Primary Spectrum Gram-negative bacteria, some Gram-positive [1] [2] [5] Gram-positive bacteria, Mycoplasma species [3] [4]

| Reported Activity | • Good inhibitory action against Ureaplasma sp. [6] • Active against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, Mycoplasma hominis [1] • Activity against MRSA (and enhanced activity for its derivative, 10,11-dihydrorosamicin) [5] | • Wide activity against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) [4] • Extremely active against Mycoplasma species [4] • Active against Streptococcus suis [3] | | Potency against MRSA | Moderate; its derivative shows 2-4 fold higher activity [5] | Information not available in search results | | Special Notes | More concentrated in the prostate than erythromycin in animal studies [2] | Also exhibits anti-protozoal activity against Toxoplasma gondii [7] |

Quantitative Data and Experimental Context

The table below presents key quantitative data from specific experimental models.

Parameter This compound (vs. Bovine Ureaplasma sp.) [6] Tylosin (vs. Streptococcus suis in Pigs) [3]
Test System In vitro (52 bovine strains) In vitro & Ex vivo (PK/PD modeling in pigs)
MIC Good inhibitory action (specific MIC values not listed in abstract) 0.25 μg/mL
MBC Ureaplasmacidal at or near inhibitory levels for most strains 1 μg/mL
Key Finding This compound was ureaplasmacidal, while minocin (control) was not. The killing curve showed time-dependent activity. A dosage of 5.32–19.50 mg/kg every 24 h was calculated to be effective.

Key Insights from the Data

  • Different Spectra of Action: The data suggests these antibiotics have different strengths. This compound shows a notable effect against certain Gram-negative pathogens and Ureaplasma, which is uncommon for macrolides. In contrast, Tylosin exhibits a broad and potent effect against Gram-positive bacteria and Mycoplasma, consistent with its common veterinary applications [1] [4].
  • Mechanism of Action: Both are macrolides that inhibit protein synthesis by binding to the 50S ribosomal subunit [4] [7]. However, their specific interactions and binding affinities may differ, contributing to their varying spectra and potency.
  • Tylosin's PK/PD Profile: For Tylosin against S. suis, the activity was found to be time-dependent [3]. This means the critical factor for efficacy is the duration for which the drug concentration remains above the MIC at the infection site, which is a crucial consideration for designing effective dosage regimens.

Experimental Protocols from the Literature

Here are the methodologies used in the cited studies to generate the data presented above.

For this compound Activity (against Ureaplasma): The study [6] compared the in vitro activity of this compound and Minocin against 52 bovine Ureaplasma strains. The methodology involved:

  • Strain Isolation: Strains were isolated from bovine semen, vaginal swabs, and preputial washings.
  • Inhibitory Action Assessment: The minimum inhibitory concentration (MIC) that stopped bacterial growth was determined.
  • Ureaplasmacidal Action Assessment: The minimum concentration required to kill the bacteria (MBC) was determined and compared to the MIC.

For Tylosin PK/PD (against S. suis): The study [3] established a rational dosage for Tylosin in pigs using PK/PD modeling:

  • In Vitro Pharmacodynamics (PD): The MIC, MBC, and mutant prevention concentration (MPC) were determined. Time-kill curves were established to study the antibacterial kinetics and the Post-Antibiotic Effect (PAE).
  • In Vivo Pharmacokinetics (PK): A pig pneumonia model was infected with S. suis. Tylosin was administered intramuscularly, and serum drug concentrations were measured over time using UV-HPLC to determine key PK parameters (AUC, Cmax, Tmax, half-life).
  • PK/PD Integration & Modeling: The in vivo PK data and in vitro PD data were integrated to calculate PK/D indices (AUC/MIC, T>MIC). A sigmoid Emax model was used to predict the dosage for bacteriostatic and bactericidal effects.

Visualization of Antibacterial Comparison Workflow

The following diagram illustrates the general experimental workflow for comparing antibiotic activity, as reflected in the analyzed studies.

Start Start: Antibacterial Comparison InVitro In Vitro Assays Start->InVitro MIC Determine MIC/MBC InVitro->MIC Spectrum Establish Antibacterial Spectrum InVitro->Spectrum AnimalModel In Vivo Animal Model MIC->AnimalModel Spectrum->AnimalModel PK Pharmacokinetic (PK) Study AnimalModel->PK PD Pharmacodynamic (PD) Study AnimalModel->PD Integration PK/PD Integration & Modeling PK->Integration PD->Integration Result Dosage Regimen & Efficacy Report Integration->Result

References

Azithromycin Profile: Efficacy, Mechanism, and Data

Author: Smolecule Technical Support Team. Date: February 2026

Although a direct comparison isn't possible, understanding azithromycin's performance in clinical trials and its mechanism of action can be valuable for contextualizing future research on rosaramicin.

Mechanism of Action and Immunomodulatory Effects

Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. Beyond its antibacterial activity, azithromycin has recognized immunomodulatory effects, which are complex and involve multiple pathways [2].

The diagram below illustrates azithromycin's dual mechanisms of antibacterial action and immunomodulatory effects.

G cluster_bacterial Bacterial Protein Synthesis Inhibition cluster_immune Immunomodulatory Effects Azithromycin Azithromycin Ribosome Binds to 50S ribosomal subunit Azithromycin->Ribosome NFkB Inhibits NF-κB signaling Azithromycin->NFkB Neutrophil Inhibits neutrophil influx to lungs Azithromycin->Neutrophil Macrophage Induces regulatory macrophage functions Azithromycin->Macrophage Autophagy Alters autophagy Azithromycin->Autophagy Synthesis Inhibits transpeptidation/ translocation step Ribosome->Synthesis Growth Stops bacterial growth Synthesis->Growth Cytokine Reduces pro-inflammatory cytokine production NFkB->Cytokine Outcome Shift toward regulatory and repair response Cytokine->Outcome Neutrophil->Outcome Macrophage->Outcome Autophagy->Outcome

Clinical Efficacy Data in Community-Acquired Pneumonia

A 2021 systematic review and meta-analysis provides quantitative data on the efficacy of azithromycin in combination with a beta-lactam for treating Community-Acquired Pneumonia (CAP) in hospitalized adults [3]. The data is summarized in the table below.

Therapy Combination Clinical Success Rate Common Pathogen Isolates Average Length of Hospital Stay
Azithromycin + Beta-lactam 87.55% (after 10-14 days) Streptococcus pneumoniae (80 isolates) 8.45 days
Clarithromycin + Beta-lactam 75.42% (after 5-7 days) Streptococcus pneumoniae (130 isolates) 7.25 days

Source: [3]

Experimental Protocol from Clinical Studies

The data in the table above was derived from a systematic review conducted according to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines [3]. Here is a simplified workflow of the methodology:

  • Search Strategy: Researchers searched five databases (PubMed, Google Scholar, Trip, Medline, and Clinical Key) using MeSH terms and keywords including "azithromycin," "clarithromycin," "community-acquired pneumonia," "macrolides," and specific beta-lactam names.
  • Eligibility Screening: Identified articles were screened against strict inclusion criteria (Population, Intervention, Comparison, Context, Outcome, Study Design - PIC²OS). Only randomized controlled trials (RCTs) of hospitalized adults with CAP, published in English between 2000 and 2020, were included.
  • Data Extraction & Analysis: Data from the seven included RCTs were collected using a standardized tool. Outcomes like treatment success rate, length of hospital stay, and isolated pathogens were analyzed.

Seeking Information on this compound

  • Search specialized databases like PubMed and Google Scholar for older, foundational studies using terms like "this compound efficacy," "this compound clinical trial," or "this compound vs."
  • Consult microbiological literature that may contain in vitro susceptibility data (minimum inhibitory concentration, or MIC) for both antibiotics against a panel of bacterial strains.
  • Review historical regulatory documents from the FDA or EMA, which might contain archived data on this compound.

References

rosaramicin Enterobacteriaceae activity pH comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Activity Profile of Rosaramicin

The table below summarizes key experimental data available for this compound. Please note that while it provides a foundation, it lacks direct information on pH-dependent activity against Enterobacteriaceae.

Parameter Experimental Data / Findings Source Context
Class Macrolide antibiotic [1] [2]
In vitro Activity Similar to erythromycin; active against penicillin-susceptible and multiply-resistant pneumococci. [2]
Metabolism Extensively metabolized. Serum levels of unchanged drug were only 19% of total radioactivity after administration. [3]
Major Metabolite 20-bis-ureidothis compound [3]
Primary Excretion Feces (86.7% of administered dose); Urine (7.0% of administered dose). [3]
Bioavailability 32-39% (oral administration) [3]
Serum Half-life (Elimination) 3.28 hours [3]
Volume of Distribution 3.78 L/kg, indicating extensive tissue distribution. [3]
Efficacy in Animal Model Less effective than penicillin G in treating experimental pneumococcal meningitis in rabbits. [1]

The Influence of pH on Antibiotic Efficacy

Although direct data for this compound is unavailable, research on other antibiotics confirms that pH is a critical factor influencing efficacy. The table below summarizes how pH affects different antibiotic classes, which may provide useful context for designing your own experiments with this compound.

Antibiotic Class Effect of Alkaline pH Effect of Acidic pH
Aminoglycosides & Macrolides Reduced activity [4] -
Beta-lactams - Increased activity [4]
Quinolones (e.g., Levofloxacin) - Reduced activity (observed in Gram-negative rods) [4]
Monobactams (e.g., Aztreonam) - Reduced activity (observed on P. aeruginosa) [4]

This general relationship can be visualized in the following diagram:

Environmental pH Environmental pH Antibiotic Efficacy Antibiotic Efficacy Environmental pH->Antibiotic Efficacy Acidic Conditions Acidic Conditions Environmental pH->Acidic Conditions Alkaline Conditions Alkaline Conditions Environmental pH->Alkaline Conditions Increased Beta-lactam Activity Increased Beta-lactam Activity Acidic Conditions->Increased Beta-lactam Activity Decreased Macrolide Activity Decreased Macrolide Activity Acidic Conditions->Decreased Macrolide Activity Decreased Beta-lactam Activity Decreased Beta-lactam Activity Alkaline Conditions->Decreased Beta-lactam Activity Increased Macrolide Activity Increased Macrolide Activity Alkaline Conditions->Increased Macrolide Activity

Key Experimental Protocols for Reference

To facilitate your own research, here are detailed methodologies from the studies cited.

  • Pharmacokinetic Study in Humans [3]:
    • Administration: 500 mg of this compound was administered via three routes: 1-hour intravenous infusion, oral solution, and oral tablets.
    • Sample Analysis: Serum levels of this compound were determined using a high-pressure liquid chromatographic (HPLC) method. Metabolism was evaluated using radiolabeled [14C]this compound, and metabolites in urine and feces were isolated and identified.
  • Antibiotic Susceptibility Testing (Disk Diffusion) [4]:
    • Inoculum Preparation: Test organisms were grown overnight in broth, then added to saline to achieve a concentration of 1 × 10⁶ CFUs/ml.
    • Inoculation: The suspension was swabbed onto Mueller Hinton Agar (MHA) plates adjusted to specific pH levels (e.g., 7.0 and 5.5) using hydrochloric acid or sodium hydroxide.
    • Disk Application & Incubation: Antibiotic disks were placed on the inoculated agar. After incubation, the Zone of Inhibition (ZOI) around each disk was measured.
  • Animal Efficacy Model (Meningitis) [1]:
    • Infection Model: Rabbits were infected intracisternally with Streptococcus pneumoniae.
    • Treatment: Therapy was initiated 96 hours post-infection. This compound was administered via continuous intravenous infusion at 25 mg/kg per hour for 8 hours, or via intramuscular injection at various daily doses for 5 days.
    • Outcome Measurement: Bacterial concentrations in cerebrospinal fluid (CSF) were measured, and treatment cure rates were assessed.

Key Insights for Your Research

  • Data Gap Exists: The search results confirm a lack of direct, head-to-head experimental data on this compound's activity against Enterobacteriaceae across a pH gradient.
  • Leverage Available Protocols: The experimental methods used in older this compound studies and modern pH-efficacy research provide a robust framework for designing your own comparative experiments.
  • Consider the Resistance Context: When evaluating any antibiotic against Enterobacteriaceae, it is crucial to account for widespread resistance mechanisms, particularly Extended-Spectrum Beta-Lactamases (ESBLs) and Carbapenem-resistant Enterobacteriaceae (CRE), which were highlighted in the more recent search results [5] [6] [7].

References

Antibacterial Activity & In Vivo Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for Rosaramicin and Penicillin G from a rabbit model of pneumococcal meningitis [1] [2].

Antibiotic Class MIC/MBC (μg/ml) Streptococcus pneumoniae CSF Concentration (μg/ml) Bacterial Reduction in CSF (log10 CFU/ml) Cure Rate (5-day treatment)
This compound Macrolide 0.25 / 0.50 1.54 (peak) 6.2 ± 0.5 → 3.36 ± 1.12 5/15 (100 mg/kg/day)
Penicillin G Beta-lactam 0.03 / 0.06 Similar to this compound 6.4 ± 0.36 → 1.3 ± 0.67 7/10 (100 mg/kg/day)

Key Findings from the Comparison:

  • Efficacy: Penicillin G demonstrated significantly greater efficacy (( P < 0.01 )) than this compound in reducing bacterial counts in cerebrospinal fluid (CSF) and achieving a higher cure rate in the animal model [1] [2].
  • Safety: The study reported a significant safety concern for this compound. At a higher dose (250 mg/kg/day), it caused acute, fulminant enterocecitis and death in 7 out of 8 rabbits within 48 hours [1] [2].

Experimental Methodology

The key experiments cited above were conducted using the following protocols [1] [2]:

  • Animal Model Induction:

    • Rabbits were infected intracisternally (into the cisterna magna) with ( 10^4 ) colony-forming units of Streptococcus pneumoniae type III.
    • Treatment was initiated 96 hours after infection to allow for established meningitis.
  • Treatment Groups and Dosing:

    • Intravenous Infusion: For short-term bacterial clearance studies, this compound was infused at 25 mg/kg/h and Penicillin G at 30 mg/kg/h for 8 hours.
    • Intramuscular Treatment: For 5-day outcome studies, this compound was administered at 100 mg/kg/day, and Penicillin G at 100 mg/kg/day and 300 mg/kg/day.
  • Efficacy Assessment:

    • Bacterial Load: Quantified by collecting CSF samples and measuring the number of pneumococci, reported as log10 colony-forming units per ml (log10 CFU/ml).
    • Treatment Outcome: Animals were considered "cured" based on survival and the elimination of the infecting bacteria after the 5-day treatment course.
  • Pharmacokinetic Measurement:

    • Cerebrospinal Fluid (CSF) concentrations of the antibiotics were measured to confirm drug penetration to the site of infection.

The workflow of this experimental study can be visualized as follows:

G Start Start Experiment Infect Infect Rabbits Intracisternally with S. pneumoniae Start->Infect Treat 96h Post-Infection: Initiate Treatment Infect->Treat Group1 IV Infusion Group (8-hour) Treat->Group1 Group2 IM Treatment Group (5-day) Treat->Group2 Assess1 Assess CSF Bacterial Load Group1->Assess1 Assess2 Assess Final Cure Rate Group2->Assess2

Insights on Macrolides in Veterinary Medicine

While direct comparative data for this compound against other macrolides in veterinary use is scarce, other macrolides and related antibiotics are well-established.

  • Tiamulin: A pleuromutilin antibiotic (often discussed with macrolides) is effective in swine for treating dysentery and pneumonia. It is considered effective against Mycoplasma gallisepticum in chickens, with studies showing better results at higher doses (25 mg/kg) or in combination with chlortetracycline [3] [4].
  • Tylosin and Erythromycin: These macrolides are commonly used in animals. It's noteworthy that a study in Chinese swine found a high prevalence of erythromycin resistance (66.67%) in Enterococcus faecalis isolates, with the erm(B) gene being the most common resistance mechanism [5]. This highlights a significant challenge for macrolide use.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

581.35638220 g/mol

Monoisotopic Mass

581.35638220 g/mol

Heavy Atom Count

41

LogP

2.19 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E907BNQ7SH

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35834-26-5

Wikipedia

Rosaramicin

Dates

Last modified: 02-18-2024
1: Massa T, Davis GJ, Schiavo D, Sinha DP, Szot RJ, Black HE, Schwartz E. Tapetal changes in beagle dogs. II. Ocular changes after intravenous administration of a macrolide antibiotic--rosaramicin. Toxicol Appl Pharmacol. 1984 Feb;72(2):195-200. PubMed PMID: 6695372.
2: Funaishi K, Kawamura K, Satoh F, Hiramatsu M, Hagiwara M, Okanish M. New analogues of rosaramicin isolated from a Micromonospora strain. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1990 Aug;43(8):938-47. PubMed PMID: 2088343.
3: Baughn RE, Musher DM, Adams CB, Knox JM. Evaluation of rosaramicin phosphate in treatment of experimental syphilis in rabbits. Antimicrob Agents Chemother. 1981 Jan;19(1):117-21. PubMed PMID: 7018381; PubMed Central PMCID: PMC181368.
4: Robson HG, Shah PP, Lalonde RG, Hayes L, Senikas VM. Comparison of rosaramicin and erythromycin stearate for treatment of cervical infection with Chlamydia trachomatis. Sex Transm Dis. 1983 Jul-Sep;10(3):130-4. PubMed PMID: 6648747.
5: Darne JF, Ridgway GL, Oriel JD. Rosaramicin and tetracycline in the treatment of non-gonococcal urethritis. A comparison of clinical and microbiological results. Br J Vener Dis. 1982 Apr;58(2):117-20. PubMed PMID: 7039760; PubMed Central PMCID: PMC1046020.
6: Lin CC, Kim HK, Marco A, Radwanski E, Symchowicz S. Pharmacokinetics and metabolism of [14C]rosaramicin in dogs. Antimicrob Agents Chemother. 1986 May;29(5):753-6. PubMed PMID: 3729339; PubMed Central PMCID: PMC284148.
7: Lin CC, Chung M, Gural R, Schuessler D, Kim HK, Radwanski E, Marco A, DiGiore C, Symchowicz S. Pharmacokinetics and metabolism of rosaramicin in humans. Antimicrob Agents Chemother. 1984 Oct;26(4):522-6. PubMed PMID: 6517543; PubMed Central PMCID: PMC179957.
8: Nolan CM, Monson TP, Ulmer WC Jr. Rosaramicin versus penicillin G in experimental Pneumococcal meningitis. Antimicrob Agents Chemother. 1979 Dec;16(6):776-80. PubMed PMID: 43705; PubMed Central PMCID: PMC352952.
9: Lin C, Kim H, Schuessler D, Oden E, Symchowicz S. High-pressure liquid chromatographic method for determination of rosaramicin in humans. Antimicrob Agents Chemother. 1980 Nov;18(5):780-3. PubMed PMID: 7447432; PubMed Central PMCID: PMC284091.
10: Smith JA, Isaac-Renton JL, Jellett JF, Chow AW, Ngui-Yen J. Inhibitory and lethal activities of rosaramicin, erythromycin, and clindamycin against Campylobacter fetus subsp jejuni and intestinalis. Am J Vet Res. 1983 Aug;44(8):1605-6. PubMed PMID: 6625312.
11: Batteiger BE, Zwickl BE, French ML, Jones RB. Women at risk for gonorrhea: comparison of rosaramicin and ampicillin plus probenecid in the eradication of Neisseria gonorrhoeae, Chlamydia trachomatis and genital mycoplasmas. Sex Transm Dis. 1985 Jan-Mar;12(1):1-4. PubMed PMID: 3890223.
12: Nakajima S, Kojiri K, Morishima H, Okanishi M. New analogs of rosaramicin isolated from a Micromonospora strain. II. Structure determination. J Antibiot (Tokyo). 1990 Aug;43(8):1006-9. PubMed PMID: 2211347.
13: Puar MS, Schumacher D, Mollitor T, Rosenkrantz B, Jaret RS, McPhail AT. Solid state thermal degradation products of rosaramicin. J Antibiot (Tokyo). 1992 Sep;45(9):1540-3. PubMed PMID: 1429241.
14: Lin C, Puar MS, Schuessler D, Prananik BN, Symchowicz S. Isolation and identification of a metabolite of rosaramicin in human urine. Drug Metab Dispos. 1984 Jan-Feb;12(1):51-6. PubMed PMID: 6141912.
15: Smith TF. In vitro susceptibility of Ureaplasma urealyticum to rosaramicin. Antimicrob Agents Chemother. 1979 Jul;16(1):106-8. PubMed PMID: 475368; PubMed Central PMCID: PMC352799.
16: Juvakoski T, Allgulander C, Lassus A. Rosaramicin and tetracycline treatment in Chlamydia trachomatis-positive and -negative nongonococcal urethritis. Sex Transm Dis. 1981 Jan-Mar;8(1):12-5. PubMed PMID: 7221804.
17: Stoehr GP, Juhl RP, Veals J, Symchowicz S, Gural R, Lin C, McDonald RH. The excretion of rosaramicin in breast milk. J Clin Pharmacol. 1985 Mar;25(2):89-94. PubMed PMID: 3988965.
18: Landesman SH, Cummings M, Gruarin A, Bernheimer H. Susceptibility of multiply antibiotic-resistant pneumococci to the new beta-lactam drugs and rosaramicin. Antimicrob Agents Chemother. 1981 Apr;19(4):675-7. PubMed PMID: 7247389; PubMed Central PMCID: PMC181500.
19: Bowie WR. In vitro activity of rosaramicin against Chlamydia trachomatis. Antimicrob Agents Chemother. 1980 Dec;18(6):978-9. PubMed PMID: 7235684; PubMed Central PMCID: PMC353001.
20: Ahonkhai VI, Cherubin CE, Sierra MF, Bokkenheuser VD, Shulman MA, Mosenthal AC. In vitro susceptibility of Campylobacter fetus subsp. jejuni to N-formimidoyl thienamycin, rosaramicin, cefoperazone, and other antimicrobial agents. Antimicrob Agents Chemother. 1981 Dec;20(6):850-1. PubMed PMID: 6459767; PubMed Central PMCID: PMC181813.

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